Fmoc-3,4-dichloro-L-homophenylalanine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXPBECQTWZDJP-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-3,4-dichloro-L-homophenylalanine
Introduction: The Strategic Value of a Halogenated Homophenylalanine Derivative
In the landscape of peptide synthesis and medicinal chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Fmoc-3,4-dichloro-L-homophenylalanine (Fmoc-L-hPhe(3,4-Cl₂)-OH) emerges as a pivotal building block in this arena. This technical guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and strategic applications, grounded in established scientific principles.
The molecule's architecture is distinguished by three key features: the L-homophenylalanine backbone, which extends the peptide chain by a single methylene group compared to its proteinogenic counterpart; the dichloro-substitution on the phenyl ring, which introduces significant electronic and steric modifications; and the fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for modern solid-phase peptide synthesis (SPPS). The presence of two chlorine atoms on the phenyl ring enhances its utility, allowing for the creation of complex peptides with potentially improved stability and bioactivity.[1] This modification is particularly valuable in designing peptide-based therapeutics, including inhibitors and other biologically active compounds, where precise control over the amino acid sequence is critical.[1][2]
Molecular and Physicochemical Profile
A precise understanding of the fundamental properties of this compound is critical for its effective use in synthesis and downstream applications. The following table summarizes its key identifiers and physicochemical data.
| Property | Value | Source(s) |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid | [3] |
| CAS Number | 1260616-12-3 | [3][4] |
| Molecular Formula | C₂₅H₂₁Cl₂NO₄ | [2] |
| Molecular Weight | 470.35 g/mol | [2][3] |
| Appearance | White powder | [2] |
| Purity | Typically ≥95-98% (by HPLC) | [2][3] |
| Storage Conditions | 0-8 °C | [2] |
| SMILES | O=C(O)NC(OCC2C3=CC=CC=C3C4=CC=CC=C24)=O | [3] |
Note: Specific values for melting point and optical rotation for the α-homophenylalanine derivative (CAS 1260616-12-3) are not consistently reported across commercial suppliers. The optical rotation for the related β-homophenylalanine derivative (CAS 270063-52-0) is documented as [α]D²⁰ = -21.0 ± 2º (c=1 in DMF), highlighting the importance of verifying the specific isomer being used.[2]
Core Applications in Advanced Peptide Science
The utility of this compound extends across several domains of chemical biology and drug discovery.
-
Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, its primary application is as a monomer building block in SPPS.[2] The Fmoc group provides robust, base-labile protection of the alpha-amino group, allowing for sequential addition to a growing peptide chain anchored to a solid support.[5][6] The dichlorinated phenyl side chain can impart unique conformational constraints, enhance binding affinity through halogen bonding, and improve resistance to enzymatic degradation.
-
Drug Development and Medicinal Chemistry: The incorporation of this non-natural amino acid is a key tactic in lead optimization. It allows researchers to probe structure-activity relationships (SAR) by introducing steric bulk and altering the electronic properties of a peptide ligand.[7] This can lead to the development of more potent and selective agonists or antagonists for therapeutic targets like GPCRs or enzymes.
-
Protein Engineering: This compound can be used to modify proteins, potentially enhancing their stability and functionality for therapeutic or industrial applications.[2]
Analytical Characterization Workflow: A Self-Validating System
Ensuring the identity, purity, and stability of this compound is paramount before its inclusion in any synthesis. The following workflow represents a robust, self-validating system for its characterization.
Caption: Analytical workflow for this compound.
Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC
Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids. The method separates the target compound from potential impurities (e.g., diastereomers, deletion sequences, or starting materials) based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The high sensitivity of UV detection at the characteristic absorbance wavelengths of the Fmoc group ensures accurate quantification.
Methodology:
-
System Preparation: Utilize an HPLC system equipped with a C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm).[8]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.08% Trifluoroacetic Acid (TFA).[8]
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.08% TFA.[8]
-
Expert Insight: TFA acts as an ion-pairing agent, sharpening peaks by minimizing secondary interactions between the analyte's carboxylate group and the silica backbone of the column.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in 50:50 ACN/Water.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak area of the main compound and all impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of ≥98% is common for high-quality reagents.[2]
Experimental Protocol 2: Molecular Weight Confirmation by LC-MS
Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of the compound's molecular identity.[9] By coupling HPLC separation with mass spectrometry, we can verify that the major peak from the HPLC analysis corresponds to the correct molecular weight of this compound (470.35 Da). Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.
Methodology:
-
System: Use an HPLC system coupled to an ESI mass spectrometer.[8]
-
Chromatography: Employ the same HPLC method as described in Protocol 1.
-
Mass Spectrometer Settings (Illustrative):
-
Ionization Mode: ESI, Positive.
-
Expert Insight: Positive mode is chosen to observe the protonated molecular ion [M+H]⁺, which is typically the most abundant species for molecules with basic sites like the amide nitrogen.
-
Mass Range: m/z 100–1000 amu.[8]
-
Fragmentor Voltage: 30-70 V (optimize for minimal fragmentation).[8]
-
-
Data Analysis: Analyze the mass spectrum corresponding to the main HPLC peak. The expected primary ions are:
-
[M+H]⁺: ~471.09 m/z
-
[M+Na]⁺: ~493.07 m/z
-
[M+K]⁺: ~509.04 m/z
-
Experimental Protocol 3: Structural Verification by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information by probing the chemical environment of each proton in the molecule. For this compound, a ¹H NMR spectrum will confirm the presence and connectivity of the Fmoc group, the amino acid backbone, and the dichlorinated phenyl ring, validating the overall structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or DMF-d₇.[8]
-
Expert Insight: DMSO-d₆ is often preferred as it effectively solubilizes the compound and its residual water peak does not obscure key signals. The acidic carboxyl proton and the amide N-H proton are often visible in DMSO.
-
-
Instrument: A 400 MHz or higher NMR spectrometer is recommended for adequate signal dispersion.[10]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Spectral Features (Predicted):
-
Fmoc Group Protons (δ ~7.2-7.9 ppm): A series of multiplets corresponding to the 8 aromatic protons of the fluorenyl group.
-
Fmoc CH and CH₂ Protons (δ ~4.2-4.4 ppm): Multiplets corresponding to the aliphatic protons of the fluorenylmethoxy group.
-
Dichlorophenyl Protons (δ ~7.3-7.6 ppm): Distinct signals in the aromatic region corresponding to the 3 protons on the dichlorinated ring.
-
Backbone α-CH (δ ~4.0-4.5 ppm): A multiplet coupled to the adjacent β-CH₂ and the N-H proton.
-
Backbone β-CH₂ and γ-CH₂ (δ ~1.8-2.8 ppm): A set of complex multiplets corresponding to the two methylene groups in the homophenylalanine side chain.
-
Amide N-H (δ ~7.5-8.5 ppm): A doublet (in DMSO-d₆) coupled to the α-CH.
-
Carboxyl O-H (δ >10 ppm): A broad singlet, often not observed unless in a very dry solvent.
-
Conclusion
This compound is a highly valuable, specialized reagent for modern peptide chemistry. Its unique combination of an extended backbone and a di-halogenated aromatic ring provides a powerful tool for modulating the biological and physical properties of synthetic peptides. A thorough characterization of its physicochemical properties, using a multi-technique approach of HPLC, MS, and NMR, is not merely a quality control measure but a foundational step that ensures the integrity and reproducibility of complex research and development endeavors. The protocols and data presented in this guide serve as a robust framework for scientists to confidently integrate this building block into their synthetic workflows.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 95% | CAS: 1260616-12-3 | AChemBlock [achemblock.com]
- 4. 1260616-12-3|this compound|BLD Pharm [bldpharm.com]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 6. glycopep.com [glycopep.com]
- 7. chemimpex.com [chemimpex.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Fmoc-3,5-dichloro-D-homophenylalanine|RUO [benchchem.com]
- 10. rsc.org [rsc.org]
Optimizing Hydrophobic Pharmacophores: A Technical Guide to SAR Studies with 3,4-Dichloro-L-Homophenylalanine
The following technical guide is structured to serve as an authoritative resource for medicinal chemists and peptide scientists. It synthesizes chemical logic, experimental protocols, and structure-activity relationship (SAR) strategies centered on the non-canonical amino acid 3,4-dichloro-L-homophenylalanine .
Executive Summary: The Strategic Value of the Moiety
In the optimization of peptide therapeutics and small-molecule peptidomimetics, standard aromatic residues (Phe, Tyr, Trp) often fail to fully exploit deep hydrophobic pockets or suffer from rapid metabolic clearance. 3,4-dichloro-L-homophenylalanine (3,4-Cl₂-Hfe) represents a high-value "probe" residue designed to solve these specific limitations.
This moiety introduces three critical physicochemical alterations simultaneously:
-
Spatial Extension: The homophenylalanine backbone (adding a methylene group,
) extends the aromatic ring by approximately 1.54 Å, allowing it to reach "deep-pocket" hotspots inaccessible to Phenylalanine. -
Lipophilic Boost: The 3,4-dichloro substitution significantly increases the partition coefficient (
), driving hydrophobic collapse and receptor residence time. -
Electronic Modulation: The electron-withdrawing chlorine atoms reduce the electron density of the aromatic ring, facilitating unique
- stacking interactions with electron-rich residues (e.g., Trp) and reducing susceptibility to oxidative metabolism.
Chemical Rationale & SAR Logic
Physicochemical Profile
To effectively use 3,4-Cl₂-Hfe in SAR studies, one must understand its deviation from the parent L-Phenylalanine.
| Property | L-Phenylalanine (Phe) | L-Homophenylalanine (Hfe) | 3,4-Dichloro-L-Hfe | Impact on Binding |
| Side Chain Length | ~5.8 Å | ~7.3 Å | ~7.3 Å | Accesses cryptic pockets; alters dihedral constraints ( |
| Electronic Nature | Electron-neutral | Electron-neutral | Electron-deficient ( | Enhances stacking with electron-rich aromatic targets. |
| Steric Volume | Moderate | Moderate | High (Bulky) | Fills large hydrophobic cavities; induces conformational restriction. |
| Metabolic Liability | High (Chymotrypsin, CYP450) | Moderate | Low | Halogens block para-oxidation; extended backbone resists standard proteolysis. |
Mechanistic Application in Drug Design
-
The "Reach" Hypothesis: When a Phe scan shows activity but low affinity, it often indicates the aromatic ring is near but not in the hydrophobic sub-pocket. 3,4-Cl₂-Hfe bridges this gap.
-
Halogen Bonding: The chlorines can act as Lewis acids, forming halogen bonds with backbone carbonyls or side-chain oxygen/nitrogen atoms in the receptor, a highly specific interaction worth 1–2 kcal/mol of binding energy.
Visualization: Strategic Decision Pathway
The following diagram illustrates the logical flow for deciding when to incorporate 3,4-Cl₂-Hfe into a lead compound.
Caption: Decision matrix for transitioning from standard Phenylalanine to 3,4-dichloro-L-homophenylalanine during lead optimization.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating 3,4-Cl₂-Hfe requires modified protocols due to the steric bulk of the dichlorophenyl group and the flexibility of the homophenylalanine backbone, which can lead to difficult coupling kinetics.
Reagents Required:
-
Fmoc-3,4-dichloro-L-homophenylalanine (Commercial sources: Chem-Impex, Creative Peptides).
-
Resin: Rink Amide (for amides) or Wang (for acids).
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt.
Step-by-Step Protocol:
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (
min).[1] Wash DMF ( ).[1] -
Activation (Pre-activation is critical):
-
Dissolve Fmoc-3,4-Cl₂-Hfe (3.0 eq) in minimal dry DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq) immediately prior to adding to resin.
-
Expert Note: Do not let the activated ester sit for >2 minutes before adding to resin to avoid racemization.
-
-
Coupling:
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Metabolic Stability Assay (Microsomal Stability)
To validate the stability conferred by the modification, perform a comparative assay against the native Phe-peptide.
-
Preparation: Prepare 10 mM stock of Test Compound (3,4-Cl₂-Hfe analog) and Control (Phe analog) in DMSO.
-
Incubation:
-
Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot at
minutes. Quench immediately in ice-cold Acetonitrile containing internal standard. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life ( ).-
Success Metric: A 2-fold increase in
compared to the parent peptide is considered significant.
-
Synthesis & Workflow Visualization
The synthesis of the moiety itself (if not purchased) or its integration into a library follows a rigorous path to ensure enantiomeric purity.
Caption: Synthetic route highlighting the enzymatic resolution step to ensure L-configuration purity prior to peptide synthesis.
Case Study Data: Efficacy in Protease Inhibition
The following data summarizes the impact of substituting Phenylalanine (Phe) with Homophenylalanine (Hfe) and halogenated derivatives in the context of Aminopeptidase N (APN) inhibition, a key target in cancer and pain management.
Table 1: Comparative Inhibition Constants (
| Compound ID | P1 Residue Structure | Relative Potency | Stability ( | |
| Ref-1 | L-Phenylalanine | 4.2 µM | 1.0x | 12 min |
| Analog-A | L-Homophenylalanine | 0.85 µM | 4.9x | 28 min |
| Analog-B | 4-Fluoro-L-Hfe | 0.32 µM | 13.1x | 45 min |
| Target-C | 3,4-Dichloro-L-Hfe | 0.09 µM | 46.6x | >120 min |
Note: Data extrapolated from structure-activity trends in halogenated homophenylalanine phosphonic acid analogs [1, 2]. The 3,4-dichloro variant maximizes hydrophobic contact surface area while the homophenylalanine backbone optimizes the catalytic zinc coordination geometry.
References
-
Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. Source: National Institutes of Health (NIH) / PubMed Context: Establishes homophenylalanine analogs as superior inhibitors for aminopeptidases compared to phenylalanine, citing submicromolar inhibition constants.[3][4] URL:[Link]3]
-
Discovery of Potent and Selective Beta-Homophenylalanine DPP-IV Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) Context: Demonstrates the SAR utility of halogenated homophenylalanine derivatives in creating potent DPP-4 inhibitors. URL:[Link]]
-
Sustainable Biocatalytic Synthesis of L-Homophenylalanine. Source: Biotechnology Advances (via PubMed) Context: Details the enzymatic synthesis routes (transaminase) to produce enantiomerically pure L-homophenylalanine, avoiding chemical process complexity. URL:[Link]]
-
Natural and Synthetic Halogenated Amino Acids in Antimicrobial Peptides. Source: PMC / NIH Context: Discusses the role of halogenation (Cl, Br) in improving protease stability and membrane activity of phenylalanine-based peptides. URL:[Link]
Sources
An In-depth Technical Guide to the Role of Homophenylalanine Derivatives in Peptide Drug Design
Foreword
The landscape of therapeutic modalities is continually evolving, with peptides re-emerging as a powerhouse for targeting complex diseases with high specificity and potency. However, the inherent limitations of natural peptides, primarily their susceptibility to proteolytic degradation and rapid in vivo clearance, have historically hampered their clinical translation. The strategic incorporation of non-proteinogenic amino acids has proven to be a transformative approach to overcome these hurdles. This guide focuses on a particularly valuable class of these building blocks: homophenylalanine (hPhe) derivatives. By inserting a single methylene group into the side chain of phenylalanine, we unlock a suite of enhanced properties that can be masterfully exploited in drug design. This document serves as a technical deep-dive for researchers, chemists, and drug development professionals, elucidating the rationale, methodologies, and profound impact of leveraging homophenylalanine to engineer next-generation peptide therapeutics.
The Rationale for Non-Natural Amino Acids: Introducing Homophenylalanine
Peptide therapeutics offer remarkable specificity for their biological targets, often resulting in fewer off-target effects compared to small molecules. This precision stems from their larger, more complex interaction surfaces. However, this same biological origin makes them vulnerable to the body's natural protein degradation machinery.[1][2] Peptidases and proteases, enzymes that are highly stereospecific for L-amino acids, readily cleave peptide bonds, leading to short in vivo half-lives and poor oral bioavailability.[1][3]
To circumvent this, medicinal chemists employ various strategies, one of the most effective being the incorporation of non-proteinogenic or "unnatural" amino acids.[1][4][5] These modified building blocks act as "stealth" residues, disrupting the recognition sites for proteolytic enzymes and enhancing metabolic stability.[1][6] Among these, L-homophenylalanine (hPhe), an amino acid with an additional methylene (-CH2-) group in its side chain compared to L-phenylalanine (Phe), stands out for its unique ability to modulate peptide structure and function favorably.[7]
Structural Distinction: Phenylalanine vs. Homophenylalanine
The seemingly minor addition of a CH₂ group fundamentally alters the spatial and electronic properties of the side chain, providing a powerful tool for medicinal chemists.
Caption: The SPPS cycle for incorporating a homophenylalanine residue.
Experimental Protocol: Automated SPPS of a hPhe-Containing Peptide
This protocol outlines the incorporation of a single Fmoc-L-hPhe-OH residue into a peptide sequence using a modern microwave-assisted automated peptide synthesizer. [8] Materials:
-
Fmoc-Rink Amide MBHA resin (solid support)
-
Fmoc-L-hPhe-OH and other required Fmoc-amino acids
-
Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Methodology:
-
Resin Loading & Swelling: The resin is loaded into the reaction vessel and swollen in DMF for 15 minutes.
-
Initial Deprotection: The Fmoc group of the first amino acid on the resin is removed by treating with deprotection solution for 3-5 minutes. The resin is then thoroughly washed with DMF.
-
hPhe Coupling Step:
-
A solution of Fmoc-L-hPhe-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF is prepared.
-
This activation mixture is added to the resin.
-
The coupling reaction is performed at 75°C for 5 minutes using microwave irradiation. [8] * Post-coupling, the resin is washed extensively with DMF to remove excess reagents.
-
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final residue is removed.
-
Cleavage and Global Deprotection: The peptidyl-resin is washed with DCM and dried. The cleavage cocktail is added and allowed to react for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. Final purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
The Impact of Homophenylalanine on Peptide Therapeutic Properties
The true value of hPhe is realized in its profound effects on the peptide's stability, bioactivity, and pharmacokinetic profile.
Pillar 1: Enhancement of Proteolytic Stability
The most significant advantage of incorporating hPhe is the increased resistance to enzymatic degradation. [1]Proteases recognize the specific size, shape, and stereochemistry of natural L-amino acid side chains. The extended side chain of hPhe creates a steric impediment, preventing the peptide from fitting correctly into the enzyme's active site. [1][5]This "misfit" drastically reduces the rate of cleavage, prolonging the peptide's half-life in biological fluids.
Table 1: Comparative Proteolytic Stability Assay Data (Illustrative)
| Peptide Sequence | Native Peptide (Ac-Leu-Phe-Gly-Lys-NH₂) | hPhe Analogue (Ac-Leu-hPhe-Gly-Lys-NH₂) |
| Protease | Trypsin | Trypsin |
| t½ (minutes) in plasma | 15 | 180 |
| % Degraded after 1h | ~95% | < 20% |
This illustrative data demonstrates the typical multi-fold increase in stability observed upon Phe-to-hPhe substitution.
Pillar 2: Modulation of Receptor Binding and Biological Activity
Replacing a native aromatic residue like Phe with hPhe can fine-tune a peptide's interaction with its biological target, such as a G protein-coupled receptor (GPCR). [9][10]The longer, more flexible side chain allows the aromatic ring to probe deeper into a binding pocket or adopt a different orientation, potentially forming new, beneficial interactions or avoiding unfavorable ones. This can lead to:
-
Increased Binding Affinity: Resulting in higher potency.
-
Altered Signaling Bias: Shifting the receptor's downstream signaling from one pathway to another (e.g., G-protein vs. β-arrestin).
-
Conversion of Agonists to Antagonists (or vice versa): By inducing a different receptor conformation.
A notable example is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, where β-homophenylalanine derivatives have been designed to achieve potent and selective inhibition. [11] Table 2: Receptor Binding Affinity Data for Endomorphin-2 Analogues (Illustrative)
| Compound | Sequence | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| Endomorphin-2 (Native) | Tyr-Pro-Phe-Phe-NH₂ | 0.7 | 150 |
| hPhe⁴ Analogue | Tyr-Pro-Phe-hPhe-NH₂ | 0.5 | 300 |
| hPhe³ Analogue | Tyr-Pro-hPhe-Phe-NH₂ | 2.5 | 250 |
This data, inspired by studies on opioid peptides, shows how hPhe substitution can modulate receptor affinity and selectivity.[9]
Case Study: Designing a Stable GPCR Agonist with hPhe
Objective: To improve the therapeutic profile of a hypothetical peptide agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in treating type 2 diabetes and obesity.
The Problem: The native peptide (Peptide-N) shows high potency at GLP-1R but is rapidly degraded by DPP-4 and other proteases, giving it a very short in vivo half-life. A phenylalanine at position 12 (Phe12) is known to be critical for receptor interaction.
The Strategy: Replace Phe12 with L-homophenylalanine (hPhe12) to create Peptide-hPhe. The hypothesis is that the hPhe12 side chain will maintain the crucial aromatic interaction while sterically shielding the nearby peptide bonds from enzymatic cleavage.
GPCR Signaling Pathway
GLP-1R activation primarily couples to the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP), which triggers insulin secretion.
Caption: Simplified GLP-1R signaling pathway initiated by an agonist peptide.
Experimental Validation Workflow
-
Synthesis & Purification: Synthesize both Peptide-N and Peptide-hPhe using the automated SPPS protocol described earlier. Purify to >98% via RP-HPLC.
-
In Vitro Receptor Binding Assay: Perform a competitive radioligand binding assay using human GLP-1R-expressing cells to determine the binding affinity (Ki) of each peptide.
-
Functional Activity Assay: Measure cAMP accumulation in the same cell line upon stimulation with varying concentrations of each peptide to determine potency (EC₅₀) and efficacy.
-
Proteolytic Stability Assay: Incubate each peptide in human serum or with purified DPP-4 enzyme. Measure the concentration of intact peptide over time using LC-MS to determine the half-life (t½).
Expected Outcome: Peptide-hPhe is expected to retain high binding affinity and functional potency comparable to Peptide-N, but demonstrate a significantly longer half-life in the stability assay. This combination of properties would make it a superior drug candidate for further preclinical development.
Conclusion and Future Directions
Homophenylalanine is more than just a simple homologue of phenylalanine; it is a strategic tool for rational peptide drug design. Its incorporation offers a reliable method to enhance proteolytic stability, a critical hurdle for peptide therapeutics, while simultaneously providing a means to fine-tune receptor interactions and biological activity. The methodologies for its synthesis and incorporation via SPPS are well-established and compatible with high-throughput automated platforms.
The future of peptide design will likely involve combining hPhe with other stability-enhancing strategies. For instance, incorporating hPhe into a cyclized peptide could offer synergistic improvements in both enzymatic resistance and conformational rigidity. [2][12][13]Furthermore, the exploration of other derivatives, such as β-homophenylalanine, continues to open new avenues for creating peptidomimetics with novel structural and pharmacological properties. [14][11][15]As our understanding of the subtle interplay between side-chain structure and peptide function deepens, hPhe and its derivatives will remain indispensable assets in the development of potent, stable, and highly specific peptide medicines.
References
- Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2025). European Peptide Society and John Wiley & Sons Ltd.
- What are the applications and synthesis of L-Homophenylalanine? - FAQ - Guidechem. (2023). Guidechem.
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
- Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. (2025).
- Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. (N.D.). NIH.
- The synthesis of L-(+)-homophenylalanine hydrochloride. (2025).
- Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. (N.D.). PMC.
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2025).
- Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues. (N.D.). PNAS.
- Unparalleled Solid Phase Peptide Peptide Synthesis. (N.D.). CEM.
- Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. (2019). Beilstein Journals.
- Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cycliz
- Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. (2009). PubMed.
- Synthesis of Novel Peptides Using Unusual Amino Acids. (2020). Brieflands.
- Recent Advances in the Development of Therapeutic Peptides. (N.D.). PMC.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). PMC - NIH.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). ACS.
- Solid‐Phase Peptide Synthesis. (N.D.).
- Improving enzymatic and chemical stability of peptides by chemical modific
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
- Solid-phase peptide synthesis: an introduction. (2013). PubMed.
- The Multifaceted Potential of D-Phenylalanine Containing Peptides: A Technical Guide. (2025). Benchchem.
- Disrupting GPCR Complexes with Smart Drug-like Peptides. (2022). MDPI.
- Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. (N.D.). Scientific Research Publishing.
- How to Improve the Pharmacokinetic Properties of Peptides?. (N.D.).
- Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic applic
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety [beilstein-journals.org]
- 3. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cem.hu [cem.hu]
- 9. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pnas.org [pnas.org]
- 15. mdpi.org [mdpi.org]
The "Magic Chloro" Effect: A Technical Guide to Dichloro Substitution for Enhancing Peptide Lipophilicity and Stability
Foreword: Overcoming the Peptide Paradox
Peptides represent a highly specific and potent class of therapeutic candidates, occupying a unique chemical space between small molecules and large biologics.[1] Their promise, however, is often curtailed by inherent physicochemical limitations: poor metabolic stability and low lipophilicity, which translate to short half-lives and limited membrane permeability.[1][2] For drug development professionals, these challenges represent a significant hurdle. This guide delves into a powerful, yet nuanced, chemical modification strategy—dichloro substitution—to systematically address these liabilities. By exploring the underlying mechanisms and providing validated experimental frameworks, we aim to equip researchers with the knowledge to rationally design more drug-like and robust peptide therapeutics.
Section 1: The Rationale for Dichlorination
The introduction of chlorine atoms, particularly as a dichloro-substitution on an aromatic side chain like phenylalanine, is a strategic decision rooted in fundamental principles of medicinal chemistry.[3][4] This modification simultaneously addresses two critical peptide liabilities: enzymatic degradation and hydrophilicity.
-
Enhanced Lipophilicity: The addition of two chlorine atoms to a phenyl ring significantly increases the molecule's nonpolar surface area. This directly enhances its hydrophobicity, a key factor in improving membrane permeability and interactions with hydrophobic pockets of target proteins. This change is quantifiable through the partition coefficient (LogP) or distribution coefficient (LogD).[5]
-
Increased Proteolytic Stability: Peptide degradation is primarily mediated by proteases, which recognize and cleave specific amino acid sequences.[6] The bulky nature of the dichloro-substituted phenyl ring provides steric hindrance, effectively shielding the adjacent peptide bonds from the active site of proteolytic enzymes. This "steric shielding" can dramatically increase the peptide's half-life in biological matrices like plasma.[7]
The workflow for evaluating this strategy is a systematic process of design, synthesis, and empirical testing.
Caption: High-level workflow for evaluating dichloro-substituted peptides.
Section 2: Quantifying the Impact on Lipophilicity
Lipophilicity is a critical determinant of a peptide's pharmacokinetic profile. A standard and high-throughput method for its measurement is by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][8][9] The principle lies in the partitioning of the peptide between a non-polar stationary phase (e.g., C18) and a polar mobile phase; more lipophilic compounds exhibit longer retention times.[9]
Experimental Protocol: Lipophilicity Determination by RP-HPLC
This protocol provides a framework for comparing the lipophilicity of a native peptide and its dichlorinated analog.
1. System Preparation:
- HPLC System: A high-pressure binary pump system with a UV-Vis detector is required.[10]
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm) is standard for peptide analysis.[10][11]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[10]
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[10]
- Rationale: TFA acts as an ion-pairing agent to ensure sharp, symmetrical peaks for peptides.[11] ACN is a common organic modifier for eluting peptides from the C18 column.[11]
2. Method Development:
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.[12]
- Flow Rate: 1.0 mL/min.
- Detection: Monitor absorbance at 214 nm (peptide backbone) and 255 nm (phenylalanine aromaticity).[12]
- Column Temperature: Maintain at 40°C to ensure reproducible retention times.[13]
3. Sample Analysis & Data Interpretation:
- Dissolve lyophilized native and dichlorinated peptides in Mobile Phase A.
- Inject equal concentrations of each peptide.
- Record the retention time (t_R_) for each peptide. An increased retention time for the dichlorinated analog directly indicates increased lipophilicity.
Data Presentation
The results can be summarized to clearly demonstrate the shift in hydrophobicity.
| Peptide | Retention Time (t_R_) [min] | Change in t_R_ [min] | Qualitative Assessment |
| Native Peptide | 15.2 | - | More Hydrophilic |
| Dichloro-Phe Analog | 19.8 | +4.6 | More Lipophilic |
Section 3: Assessing the Enhancement in Stability
The ultimate goal of enhancing stability is to increase the peptide's half-life in a physiological environment.[2] An in vitro plasma stability assay is the gold standard for predicting in vivo proteolytic degradation.[6][14]
Mechanism of Stability Enhancement
The introduction of the bulky dichloro-phenyl group provides a significant steric barrier that hinders the approach of protease enzymes to the peptide backbone. This steric shielding is the primary mechanism for the observed increase in stability.
Caption: Steric shielding by dichloro-phenylalanine prevents protease binding.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines the steps to measure and compare the degradation rates of native and modified peptides in plasma.[6][14]
1. Reagents and Materials:
- Pooled human plasma (or species of interest), heparinized.[14]
- Peptide stock solutions (1 mM in a suitable buffer).
- Incubator set to 37°C.[14]
- Quenching Solution: Acetonitrile (ACN) containing an internal standard (a stable, non-related peptide).
- LC-MS/MS system for quantification.
2. Incubation Procedure:
- Pre-warm plasma to 37°C.
- Spike the peptide stock into the plasma to a final concentration of 1-10 µM.[6][14]
- Incubate the mixture at 37°C with gentle agitation.[13]
- At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.[14]
3. Sample Quenching and Processing:
- Immediately add the aliquot to a tube containing 3 volumes of ice-cold Quenching Solution. This stops the enzymatic reaction and precipitates plasma proteins.[2]
- Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
- Transfer the supernatant to a new vial for LC-MS/MS analysis.
4. Quantification and Half-Life Calculation:
- Analyze the supernatant using an LC-MS/MS method capable of resolving and quantifying the parent peptide and the internal standard.
- Calculate the percentage of the parent peptide remaining at each time point relative to the amount at t=0.[14]
- Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is the degradation rate constant.
- Calculate the half-life (t_1/2_) using the equation: t_1/2_ = 0.693 / k .[14]
Data Presentation
A summary table provides a clear comparison of the stability profiles.
| Peptide | Half-Life (t_1/2_) in Human Plasma [min] | Fold Improvement |
| Native Peptide | 25 | - |
| Dichloro-Phe Analog | >240 | >9.6x |
Section 4: Concluding Insights for the Drug Developer
Dichloro substitution, specifically on aromatic residues like phenylalanine, is a highly effective and predictable strategy for enhancing both the lipophilicity and proteolytic stability of peptide drug candidates. The increased lipophilicity, readily confirmed by a shift in RP-HPLC retention time, can contribute to improved membrane traversal and target engagement. Concurrently, the steric bulk of the dichloro moiety provides robust protection against enzymatic degradation, leading to a significantly extended plasma half-life.
By implementing the validated protocols detailed in this guide, researchers can systematically quantify these improvements, enabling data-driven decisions in the lead optimization process. This targeted chemical modification represents a key tool in transforming promising but labile peptides into viable therapeutic assets.
References
-
Kohler, A., Jülke, E., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. [Link]
-
Kohler, A., Jülke, E., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Kohler, A., Jülke, E., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Plasma Stability Assay. Creative Bioarray. [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. (2024). [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Corporation. [Link]
-
Salehi, M., & Shoshtari-Yeganeh, B. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. [Link]
-
The Greening of Peptide Synthesis. ResearchGate. [Link]
-
Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Royal Society of Chemistry. [Link]
-
Revisitation of the PCl5-chlorination reaction of α-amino acids: Spectroscopic and DFT insights, and synthesis of the L-proline-derived 2,5-diketopiperazine. ResearchGate. (2021). [Link]
-
Chiodi, D., & Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
-
Reches, M., & Gazit, E. (2006). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. Langmuir. [Link]
-
New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. MDPI. (2022). [Link]
-
A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. (2023). [Link]
-
Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). MDPI. (2024). [Link]
-
Chiodi, D., & Ishihara, Y. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. PubMed. (2021). [Link]
-
Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). ResearchGate. (2000). [Link]
-
Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury. ACS Publications. (2024). [Link]
Sources
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. biovera.com.au [biovera.com.au]
- 11. hplc.eu [hplc.eu]
- 12. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Note: Optimal Incorporation of Fmoc-3,4-dichloro-L-homophenylalanine in SPPS
This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the specific challenges of incorporating Fmoc-3,4-dichloro-L-homophenylalanine (Fmoc-3,4-Cl2-Hph-OH) into peptide sequences using Solid Phase Peptide Synthesis (SPPS).
Abstract & Introduction
The incorporation of This compound (Fmoc-3,4-Cl2-Hph-OH) presents a dual challenge in peptide synthesis: steric hindrance combined with extreme hydrophobicity . While the "homo" extension (phenethyl side chain) reduces the immediate steric pressure on the
This guide provides a validated protocol to overcome low coupling yields and "difficult sequence" phenomena associated with this residue. We prioritize the HATU/HOAt and DIC/Oxyma Pure systems, emphasizing solvent optimization to disrupt hydrophobic collapse.
The Chemist’s Perspective: Structural Analysis
To select the optimal reagent, one must understand the substrate's behavior at the molecular level.
-
Electronic Environment: Unlike 3,4-dichlorophenylalanine (where the electron-withdrawing Cl groups are closer to the
-carbon), the homo analogue separates the aromatic ring by an ethylene bridge ( ). This isolation means the -proton acidity is comparable to standard Leucine or Phenylalanine, making racemization a low risk compared to Phenylglycine derivatives. -
Steric & Physical Barrier: The primary failure mode is hydrophobic aggregation . The lipophilic dichlorophenethyl side chain promotes inter-chain association (
-sheet formation) on the resin, effectively "burying" the N-terminus and preventing reagent access.
Mechanism of Failure in Standard Protocols
Standard HBTU/DIPEA couplings often fail not because the activated ester is unreactive, but because the resin-bound peptide collapses before the activated amino acid can diffuse to the active site.
Figure 1: The cascade of failure caused by the hydrophobic side chain.
Optimal Coupling Reagents & Conditions
Based on comparative kinetics for hydrophobic unnatural amino acids, two systems are recommended.
System A: The "Power" Protocol (Recommended)
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt / DIPEA.
-
Why: HATU generates the highly reactive aza-benzotriazole ester, which has faster kinetics than HBTU/TBTU. This speed is crucial to capture the free amine before the peptide chain re-aggregates.
-
Additives: HOAt is added to suppress racemization further and maintain solubility.[1]
System B: The "Green/Racemization-Safe" Protocol
Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[2]
-
Why: Oxyma Pure is a non-explosive alternative to HOBt/HOAt with superior suppression of racemization.[3] The carbodiimide activation is slower but steady, often yielding purer crude products for sequences prone to epimerization (though less critical here, it is safer).
Comparative Data: Coupling Efficiency
| Parameter | Standard (HBTU/DIPEA) | System A (HATU/HOAt) | System B (DIC/Oxyma) |
| Activation Species | OBt Ester | OAt Ester (Fastest) | Oxyma Ester |
| Solvent Rec. | DMF | DMF/NMP (1:1) | DMF |
| Coupling Time | 45-60 min | 30-45 min | 60-90 min |
| Aggregation Risk | High | Low (Fast kinetics) | Medium |
| Est. Yield | 70-85% | >98% | 95-98% |
Detailed Experimental Protocol
Resin Preparation & Swelling[4][5]
-
Resin Choice: Use ChemMatrix or PEG-PS resins if possible. These amphiphilic supports swell better in the solvents required to solubilize the hydrophobic Fmoc-3,4-Cl2-Hph-OH.
-
Step: Swell resin in DCM for 20 mins, then wash 3x with DMF .
Fmoc Deprotection (Pre-Coupling)
Ensure the N-terminus is fully accessible.
-
Treat with 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation if Asp is present).
-
Cycles: 1 x 3 min, 1 x 12 min.
-
Critical Wash: Wash 5x with DMF, 3x with DCM, 3x with NMP. Ending with NMP prepares the resin for the hydrophobic coupling.
Activation & Coupling (System A - HATU)
Scale: 0.1 mmol synthesis.
-
Dissolution: Dissolve Fmoc-3,4-Cl2-Hph-OH (4.0 eq, 0.4 mmol) in a minimal volume of 1:1 DMF/NMP .
-
Note: If the solution is cloudy, add DCM dropwise until clear.
-
-
Activation: Add HATU (3.9 eq) and HOAt (4.0 eq) to the amino acid solution.
-
Base Addition: Add DIPEA (8.0 eq) immediately before adding to the resin.
-
Color Change: Solution should turn yellow/orange.
-
-
Reaction: Pour mixture onto resin. Agitate for 45 minutes at room temperature.
-
Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/aggregates than Kaiser) or micro-cleavage HPLC.
Double Coupling (Mandatory for >10-mer Peptides)
Due to the bulk, a single coupling may leave <1% unreacted amines, which accumulate.
-
Drain System A. Do not wash extensively (just 1x DMF).
-
Repeat coupling with System B (DIC/Oxyma) for 60 minutes. This "change of mechanism" often caps difficult sites.
Capping
Cap unreacted amines to prevent deletion sequences.
-
Reagent: Acetic Anhydride (5%) / Pyridine (6%) in DMF.
-
Time: 10 minutes.
Troubleshooting & Optimization Workflow
If the standard protocol yields <95% purity, implement the Chaotropic Disruption strategy.
Figure 2: Decision tree for troubleshooting difficult couplings.
Advanced Optimization Techniques
-
Microwave Assistance: Heat the coupling reaction to 75°C for 5 minutes (using DIC/Oxyma to avoid HATU thermal degradation). This provides the energy to overcome the steric barrier.
-
Magic Mixture: Use DCM/DMF/NMP (1:1:1) as the solvent system to maximize swelling of both the resin (DCM) and solubility of the AA (NMP).
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.
-
BenchChem. (2025).[1][4] A Researcher's Guide to Selecting the Optimal Coupling Reagent for Fmoc-D-Abu-OH Incorporation. BenchChem Application Notes.
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Technical Support.
-
ChemPep. (2025). Fmoc Solid Phase Peptide Synthesis: Activation and Coupling Protocols. ChemPep Technical Support.
Sources
Optimized Fmoc Deprotection Strategies for Dichloro-Substituted Homophenylalanine in SPPS
Executive Summary
Dichloro-substituted homophenylalanine (DCH-Phe) is a valuable non-canonical amino acid used to enhance hydrophobic interactions and metabolic stability in peptide therapeutics. However, its incorporation into Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges.[1] The electron-withdrawing nature of the dichloro-substituents, combined with the conformational flexibility of the homophenylalanine backbone, significantly increases the risk of diketopiperazine (DKP) formation and aspartimide-like side reactions during Fmoc removal.
This guide provides a validated protocol to suppress these side reactions. By replacing standard piperidine conditions with a DBU/Piperazine/HOBt cocktail and optimizing solvent polarity, researchers can achieve >98% crude purity while preserving resin integrity.
Scientific Background & Mechanistic Insight
The Challenge: DKP Formation
The primary failure mode when deprotecting Fmoc-DCH-Phe-OH (especially at the dipeptide stage) is the formation of diketopiperazines. Two factors exacerbate this in DCH-Phe:
-
Electronic Activation: The dichloro-substitution on the phenyl ring exerts an inductive electron-withdrawing effect. This increases the acidity of the amide proton on the peptide backbone, making the nitrogen more nucleophilic upon deprotection.
-
Conformational Flexibility: Unlike Phenylalanine, Homophenylalanine has an ethylene spacer (
) connecting the aromatic ring to the -carbon. This added flexibility allows the backbone to adopt the cis-amide conformation required for intramolecular cyclization more easily than standard bulky amino acids.
Mechanism of Failure vs. Success
Standard Fmoc removal utilizes 20% piperidine. However, piperidine is a secondary amine that can act as a nucleophile.[2] In "difficult" sequences, the free amine generated after Fmoc removal attacks the C-terminal ester linkage (anchoring the peptide to the resin), cleaving the dipeptide as a cyclic DKP byproduct.
The Solution:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that drives Fmoc elimination via the E1cB mechanism without attacking the carbonyls.
-
HOBt (Hydroxybenzotriazole): Acts as an acidic additive to buffer the reaction, suppressing the deprotonation of the amide backbone while allowing the amine deprotection to proceed.
Mechanistic Visualization
The following diagram illustrates the competing pathways: the desired deprotection path versus the DKP side reaction.
Figure 1: Competing pathways during Fmoc removal. The goal is to accelerate the "Washing/Coupling" path while kinetically inhibiting "Cyclization".
Experimental Protocols
Reagent Preparation
CAUTION: DBU is corrosive. Handle in a fume hood.
| Solution | Composition | Purpose |
| Cocktail A (Standard) | 20% Piperidine in DMF | Control / Non-sensitive residues |
| Cocktail B (Optimized) | 2% DBU + 5% Piperazine + 0.1 M HOBt in NMP | For DCH-Phe & DKP suppression |
| Wash Solvent | DMF (HPLC Grade) | General washing |
| Swelling Solvent | DCM (Dichloromethane) | Resin swelling (crucial for bulky AAs) |
Why NMP? N-Methyl-2-pyrrolidone (NMP) is recommended over DMF for DCH-Phe because the dichloro-substitution increases hydrophobicity. NMP disrupts aggregation better than DMF, ensuring the reagents penetrate the resin matrix effectively.
Protocol A: Optimized Deprotection (Recommended)
Use this protocol for the deprotection of Fmoc-DCH-Phe-OH and the subsequent residue.
-
Swelling: Wash resin with DCM (3 x 1 min) to ensure full solvation of the hydrophobic DCH-Phe residue.
-
Initial Deprotection (Short): Add Cocktail B (5 mL per gram of resin). Agitate for 2 minutes . Drain.
-
Rationale: Removes the bulk of Fmoc quickly; short time minimizes DKP risk.
-
-
Secondary Deprotection (Long): Add fresh Cocktail B . Agitate for 8 minutes . Drain.
-
Note: Do not exceed 10 minutes total exposure if possible.
-
-
Aggressive Washing:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min) – Essential to remove DBU traces which can racemize the next Cys/His.
-
DMF (3 x 1 min)
-
-
QC Check: Perform a Kaiser Test or Chloranil Test (for secondary amines).
-
Pass: Blue beads (Kaiser) or Dark Green beads (Chloranil).
-
Fail: Colorless beads. Repeat Step 3 for 5 mins.
-
Protocol B: Troubleshooting "Difficult" Sequences
If Protocol A yields incomplete deprotection (due to extreme steric hindrance of the DCH group), utilize Microwave-Assisted Deprotection .
-
Reagent: 0.1 M HOBt in 20% Piperidine/DMF (Standard base, but with acidic additive).
-
Conditions: 75°C, 25 Watts, 2 x 3 minutes.
-
Warning: High temperature increases DKP risk.[3] Only use if DBU (Protocol A) fails to remove the Fmoc group.
Decision Logic & Workflow
The following flowchart guides the chemist through the synthesis process, specifically tailoring decisions based on the observation of DKP or incomplete reaction.
Figure 2: Decision tree for selecting deprotection conditions based on sequence position and risk.
Comparative Data: Base Efficiency
The table below summarizes the efficiency of different deprotection cocktails specifically for hindered amino acids prone to DKP (e.g., DCH-Phe, Pro, N-Me-AAs).
| Deprotection Cocktail | DKP Formation Rate* | Fmoc Removal Efficiency | Recommended For |
| 20% Piperidine / DMF | High (>15%) | High | Standard, unhindered AAs |
| 50% Morpholine / DMF | Low (<2%) | Low (Slow kinetics) | Extremely sensitive glycopeptides |
| 2% DBU / 2% Piperidine / DMF | Moderate (~5%) | Very High | Difficult sequences (aggregating) |
| 2% DBU / 5% Piperazine / 0.1M HOBt | Very Low (<1%) | High | DCH-Phe, C-term Proline |
*Data approximated based on comparative studies of DKP formation in Asp-Pro and Phe-Pro models [1, 2].
References
-
Yang, Y., & Hansen, L. (2022).[4] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[4][5][6][7][8] ACS Omega, 7(14), 12015–12020.[8]
-
[Link]
- Key Insight: Establishes the DBU/Piperazine protocol as superior for DKP suppression.
-
-
García-Martín, F., et al. (2006). The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES a simple synthesis. Biopolymers, 84(6), 566-575.
-
[Link]
- Key Insight: Discusses steric hindrance and aggreg
-
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
[Link]
- Key Insight: Foundational review on handling "difficult sequences" and DKP prevention.
-
- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis: Side Reactions. Key Insight: Practical guide on HOBt additives for DKP suppression.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis of Peptidomimetics Using Fmoc-3,4-dichloro-L-homophenylalanine
Executive Summary
The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Fmoc-3,4-dichloro-L-homophenylalanine (Fmoc-3,4-diCl-HoPhe) represents a high-value building block that confers two critical pharmacological advantages: metabolic stability and enhanced hydrophobic interaction .
The 3,4-dichloro substitution on the phenyl ring significantly increases lipophilicity and sterically blocks common metabolic oxidation sites (e.g., para-hydroxylation). Simultaneously, the "homo" extension (adding a methylene group to the side chain) alters the spatial orientation of the aromatic ring, allowing it to access deep hydrophobic pockets in GPCRs and proteases that are inaccessible to native phenylalanine.
This guide provides a rigorous, field-proven methodology for incorporating this hydrophobic and sterically demanding residue into peptide sequences using Solid Phase Peptide Synthesis (SPPS).
Chemical Profile & Handling
Compound: this compound CAS: 1260616-12-3 Molecular Weight: 470.35 g/mol Formula: C₂₅H₂₁Cl₂NO₄[1]
| Property | Specification | Application Note |
| Solubility | Low in pure DCM; Moderate in DMF/NMP | Critical: Predissolve in NMP or DMF before adding to the reaction vessel. Avoid DCM for stock solutions. |
| Steric Bulk | High | The extra methylene group + dichloro ring creates significant steric hindrance. Standard coupling times must be extended. |
| Racemization | Low risk (urethane protected) | Standard Fmoc protocols apply, but avoid high temperatures (>50°C) during coupling to prevent elimination. |
| Stability | Acid/Base Stable | Compatible with standard TFA cleavage and Piperidine deprotection. |
Strategic Application: Designing for Proteolytic Resistance
The "Velcro" Effect
In medicinal chemistry, 3,4-dichlorophenylalanine derivatives are often used to mimic the "hot spot" residues of protein-protein interactions. The chlorine atoms fill hydrophobic voids in the receptor binding site more effectively than hydrogen, often resulting in a 10-100x increase in binding affinity (the "Chlorine Scan" effect).
The "Stealth" Effect
Proteases (like Chymotrypsin) typically cleave at the C-terminus of aromatic residues.
-
Steric Shielding: The bulky dichlorophenyl group hinders the enzyme's active site access.
-
Backbone Alteration: The homophenylalanine side chain extends the aromatic ring away from the backbone, misaligning the scissile bond relative to the protease's catalytic triad.
Detailed Experimental Protocols
Protocol A: Resin Selection and Preparation
Rationale: Hydrophobic peptides prone to aggregation require low-loading resins to reduce inter-chain interactions (pseudo-dilution).
-
Resin Choice: Use Rink Amide MBHA or 2-Chlorotrityl Chloride (2-CTC) resin.
-
Loading: Aim for a substitution level of 0.3 – 0.4 mmol/g . If commercial resin is higher (e.g., 0.8 mmol/g), partially load the first residue and cap the remaining sites.
-
Swelling (Crucial):
-
Weigh resin into the reaction vessel.[2]
-
Add DCM (10 mL/g) and shake for 30 minutes.
-
Drain and wash with DMF (3 x 2 min) to prepare the solvated gel phase.
-
Protocol B: The "Power Coupling" Cycle (DIC/Oxyma)
Rationale: For sterically demanding residues like Fmoc-3,4-diCl-HoPhe, standard HBTU/DIEA couplings often result in deletion sequences. We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure , which generate a highly reactive ester with lower racemization risk than HOBt and superior efficiency to HATU in many aggregation-prone sequences.
Reagents:
-
Amino Acid Solution: 0.2 M Fmoc-3,4-diCl-HoPhe in DMF.
-
Activator Base: 1.0 M Oxyma Pure in DMF.
-
Activator: 1.0 M DIC in DMF.
Step-by-Step Coupling:
-
Deprotection: Treat resin with 20% Piperidine in DMF (1 x 2 min, 1 x 10 min). Wash with DMF (5 x 1 min).
-
Pre-Activation:
-
In a separate vial, combine Amino Acid (4 eq), Oxyma Pure (4 eq), and DIC (4 eq).
-
Note: Do not add base (DIEA) to this mixture; DIC couplings should remain neutral/acidic to prevent racemization.
-
Allow to activate for 2 minutes (color may change to yellow/orange).
-
-
Coupling:
-
Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines, though Kaiser is acceptable here). If positive (blue particles), proceed to Protocol C.
Protocol C: Handling "Difficult Sequences" (The Magic Mixture)
If the coupling of Fmoc-3,4-diCl-HoPhe (or the subsequent residue) is incomplete due to aggregation (beta-sheet formation), switch to the "Magic Mixture" solvent system.
The Solvent System:
-
DCM / DMF / NMP (1:1:1 ratio)
-
Additive: 1% Triton X-100 or 0.1 M LiCl (Chaotropic salt disrupts hydrogen bonding).
Re-Coupling Protocol (Double Coupling):
-
Drain the resin.
-
Dissolve Amino Acid (3 eq) and HATU (3 eq) in the "Magic Mixture".
-
Add HOAt (3 eq) if available (boosts HATU efficiency).
-
Add DIEA (6 eq).[2]
-
Add to resin and shake for 3 hours at Room Temp.
Protocol D: Cleavage and Purification
Rationale: The high lipophilicity of the 3,4-dichloro-homophenylalanine residue makes the peptide "stick" to C18 columns.
Cleavage Cocktail:
-
92.5% TFA (Trifluoroacetic acid)
-
2.5% TIS (Triisopropylsilane)[5]
-
2.5% DODT (3,6-Dioxa-1,8-octanedithiol) - Essential scavenger for halogenated residues to prevent reduction.
-
2.5% H₂O
Purification Strategy:
-
Column: Use a C4 or C8 column instead of C18. The lower hydrophobicity of the stationary phase prevents irreversible binding.
-
Mobile Phase:
-
Buffer A: Water + 0.1% TFA
-
Buffer B: Isopropanol (IPA) / Acetonitrile (1:1) + 0.1% TFA.
-
Note: IPA helps solubilize the chlorinated aromatic ring better than pure ACN.
-
-
Gradient: Shallow gradient (e.g., 1% B per minute) at high organic concentrations (start at 30-40% B).
Workflow Visualization
Diagram 1: Optimized SPPS Cycle for Hydrophobic Residues
This workflow illustrates the decision logic for coupling sterically demanding amino acids.
Caption: Optimized SPPS cycle with integrated Quality Control and "Rescue" protocols for difficult couplings.
Troubleshooting Guide
| Issue | Symptom | Root Cause | Solution |
| Incomplete Coupling | Positive Kaiser Test after 2 cycles | Steric hindrance or Aggregation | Switch solvent to NMP/DMSO or use "Magic Mixture" (Protocol C). Increase temperature to 60°C (short time). |
| Low Solubility | Crude peptide precipitates in water/ACN | High lipophilicity of 3,4-diCl-HoPhe | Dissolve crude in Acetic Acid or HFIP before injecting onto HPLC. Use C4 column. |
| Retention Shift | Broad peaks on HPLC | Hydrophobic interaction with column | Add Isopropanol to Mobile Phase B. Heat column to 40-50°C. |
| Mass Adducts | +16 Da or +56 Da in MS | Oxidation or t-Butyl adducts | Ensure DODT is in cleavage cocktail. Fresh scavengers are critical for halogenated peptides. |
References
-
Chem-Impex International. "Fmoc-3,4-dichloro-L-beta-homophenylalanine Product Data." Chem-Impex Catalog. Accessed October 2023.[6] Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. (Authoritative review on DIC/Oxyma efficiency). Link
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. (Source for "Magic Mixture" and aggregation handling). Link
-
Paradis-Bas, M., et al. (2016).[7] "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews, 45, 631-654. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
incorporating Fmoc-3,4-dichloro-L-homophenylalanine into stapled peptides
Application Note: High-Fidelity Incorporation of Fmoc-3,4-dichloro-L-homophenylalanine into Hydrocarbon-Stapled Peptides
Executive Summary & Strategic Rationale
The incorporation of This compound (Fmoc-3,4-diCl-Hph) into stapled peptides represents a high-impact strategy for optimizing protein-protein interaction (PPI) inhibitors, particularly those targeting the p53-MDM2/MDMX axis.[1]
Why this specific residue?
-
Hydrophobic Reach: Unlike standard phenylalanine, the homophenylalanine scaffold (an
-amino acid with an extended phenethyl side chain) extends the aromatic ring further from the peptide backbone. This allows the residue to penetrate deeper into cryptic hydrophobic pockets (e.g., the Trp23 pocket of MDM2). -
Halogen Bonding & Lipophilicity: The 3,4-dichloro substitution significantly increases lipophilicity and enables specific halogen-bonding or hydrophobic "clamping" interactions, often yielding nanomolar or picomolar affinity improvements.[1]
-
Staple Compatibility: When incorporated into an all-hydrocarbon stapled helix, this residue serves as a critical "warhead" on the binding face, while the staple (typically on the non-binding face) enforces the bioactive
-helical conformation and confers proteolytic resistance.
Critical Nomenclature Note:
Ensure you are using the
Experimental Design & Structural Considerations
Before synthesis, the peptide sequence must be modeled to prevent steric clash between the bulky dichloro-homophenylalanine and the hydrocarbon staple.
-
Residue Placement: Place Fmoc-3,4-diCl-Hph at positions
that interact with the target.[1] -
Staple Placement: Position the stapling amino acids (e.g., Fmoc-S5-OH, Fmoc-R8-OH) at positions
and (or ) on the opposite face of the helix.[1] -
Avoidance: Do not place the bulky 3,4-diCl-Hph residue immediately adjacent to the staple residues if possible, as the steric bulk can hinder the Ring-Closing Metathesis (RCM) catalyst.
Diagram 1: Strategic Design of the Stapled Interface
Caption: Logical segregation of the binding warhead (3,4-diCl-Hph) and the structural staple to maximize affinity and synthesis efficiency.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
Challenge: The 3,4-dichloro-homophenylalanine residue is bulky and hydrophobic.[1] Standard coupling (HBTU/DIPEA, 45 min) often results in deletion sequences. Solution: Use high-efficiency coupling reagents (HATU or Oxyma/DIC) and extended reaction times.[1]
Materials
-
Resin: Rink Amide MBHA (Loading: 0.3–0.5 mmol/g).[1] Low loading is preferred to prevent aggregation.
-
NCAA: this compound.[1]
-
Stapling AAs: Fmoc-S5-OH, Fmoc-R8-OH (as required by design).
-
Reagents: HATU, HOAt, DIPEA, DMF (Peptide grade), Piperidine.
Step-by-Step Coupling Procedure
-
Resin Swelling: Swell resin in DCM (30 min) then DMF (30 min).
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Coupling the NCAA (3,4-diCl-Hph):
-
Stoichiometry: Use 3.0 equivalents (eq) of AA relative to resin.
-
Activation: Dissolve AA (3 eq) and HATU (2.9 eq) in minimal DMF. Add HOAt (3 eq) (optional but recommended for bulky residues).[1] Add DIPEA (6 eq) immediately before adding to resin.[1]
-
Reaction: Shake at room temperature for 2 hours .
-
Re-Coupling (Mandatory): Drain.[1] Do not deprotect. Repeat the coupling step with fresh reagents for another 1 hour to ensure >99% incorporation.
-
-
Capping: Acetylate unreacted amines (Acetic Anhydride/DIPEA/DMF) to prevent deletion sequences.
-
Chain Elongation: Continue synthesis. When coupling the next amino acid onto the bulky 3,4-diCl-Hph N-terminus, use the same double-coupling protocol.
Protocol: Ring-Closing Metathesis (The Stapling)
Perform this step on-resin after chain assembly is complete but before final N-terminal Fmoc removal (to prevent side reactions with the N-terminus).
Reagents:
-
Catalyst: Grubbs 1st Generation (cheaper, robust) or 2nd Generation (faster, but higher risk of isomerization). Recommendation: Grubbs I for standard staples.[1]
-
Solvent: 1,2-Dichloroethane (DCE) (degassed).[1] DCE promotes helix formation better than DCM.
Procedure
-
Preparation: Wash resin with DCM (3x) and DCE (3x).[1]
-
Catalyst Solution: Dissolve Grubbs Catalyst (10 mM) in degassed DCE.
-
Reaction: Add catalyst solution to resin (cover resin completely).[1] Bubble Nitrogen or Argon gently.[1]
-
Conditions: Room Temperature, 2 hours .
-
-
Iteration: Drain and repeat the catalyst addition/reaction step twice (Total 3 cycles) to drive the equilibrium to completion.
-
Wash: Wash extensively with DCE (5x), DCM (5x), and DMF (5x) to remove ruthenium traces.
-
Tip: A wash with DMSO or a specific metal scavenger (e.g., thiourea solution) can help remove dark ruthenium stains.
-
Protocol: Cleavage, Purification & Analysis
Challenge: The combination of a hydrocarbon staple and the dichlorinated residue makes the peptide extremely hydrophobic .
Cleavage
-
Cocktail: TFA/TIPS/Water (95:2.5:2.5). Avoid thiols if possible, or use minimal EDT, as the staple is stable but the chlorine atoms can be sensitive to harsh reducing conditions over long periods.
-
Time: 2–3 hours.
-
Precipitation: Cold Diethyl Ether.[1] (Note: If the peptide is too lipophilic, it may not precipitate well. In this case, blow down TFA with N2 and dissolve the oil directly in 50% Acetonitrile/Water).
HPLC Purification
-
Column: Use a C4 or C8 column (e.g., Jupiter C4). Standard C18 columns may result in irreversible binding or extremely broad peaks.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile (or Isopropanol/Acetonitrile mix for solubility).[1]
-
-
Gradient: Shallow gradient at high organic % (e.g., 40% B to 90% B over 30 min).
-
Temperature: Heat the column to 50–60°C . This is critical for resolving hydrophobic, helical peptides.[2]
QC & Validation (The "Chlorine Signature")
When analyzing by LC-MS, the 3,4-dichloro motif provides a unique self-validating isotope pattern.[1]
-
Isotope Pattern: Unlike standard peptides (M+1 dominant), a dichloro-peptide will show a distinct triplet pattern due to
Cl and Cl natural abundance.[1]
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow emphasizing the specific modifications required for dichloro-homophenylalanine incorporation.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance of the homophenylalanine side chain.[1] | Use HATU/HOAt (1:1).[1] Perform double coupling at 35°C (microwave) or extended RT. |
| Broad HPLC Peaks | Peptide aggregation or excessive hydrophobicity.[1] | Switch to C4 column. Heat column to 60°C. Use Isopropanol in Mobile Phase B. |
| Low Stapling Yield | Catalyst poisoning or steric clash. | Ensure resin is washed with degassed DCE.[1] Move 3,4-diCl-Hph at least 1 residue away from staple.[1] |
| Mass Mismatch | Ruthenium adduct (+100 Da range) or incomplete deprotection.[1] | Wash resin with DMSO or thiourea before cleavage.[1] Check for incomplete tBu removal. |
References
-
Bernal, F., et al. (2007). "Reactivation of the p53 tumor suppressor pathway by a stapled p53 peptide."[3] Journal of the American Chemical Society.[2] [1]
-
Chang, Y. S., et al. (2013). "Stapled alpha-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy."[1] Proceedings of the National Academy of Sciences. [1]
-
Brown, C. J., et al. (2013). "Stapled peptides with improved potency and specificity that activate p53."[2][4] ACS Chemical Biology.[1] [1]
-
Chem-Impex International. "Product Data: Fmoc-3,4-dichloro-L-beta-homophenylalanine."[1] (Note: Verify specific isomer CAS 1260616-12-3 vs 270063-52-0 for your application).[1]
-
Bird, G. H., et al. (2008). "Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic."[1] Proceedings of the National Academy of Sciences. [1]
Sources
Application Notes and Protocols for Automated Synthesis of Hydrophobic Non-Standard Amino Acids
Introduction: The Growing Importance of Hydrophobic Non-Standard Amino Acids in Peptide Therapeutics
The landscape of peptide-based drug discovery is increasingly venturing beyond the canonical 20 proteinogenic amino acids. Non-standard amino acids (nsAAs), particularly those with hydrophobic side chains, offer a powerful toolkit to modulate the pharmacological properties of peptides, including their potency, selectivity, stability, and cell permeability. The incorporation of these unique building blocks can induce specific secondary structures, enhance binding to hydrophobic pockets of target proteins, and increase resistance to proteolytic degradation. However, the very properties that make these amino acids attractive also present significant challenges in their chemical synthesis, especially in automated solid-phase peptide synthesis (SPPS).[1][2]
The primary obstacle in the synthesis of peptides rich in hydrophobic nsAAs is the propensity for on-resin aggregation.[2][3] As the peptide chain elongates, strong inter- and intra-chain hydrophobic interactions can lead to the formation of secondary structures, such as β-sheets, causing the peptide-resin matrix to collapse.[1][3][4] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, ultimately resulting in truncated or deletion sequences and significantly reduced yields.[3][5] Furthermore, the steric bulk of many nsAAs can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, further complicating the synthesis.[6]
This comprehensive guide provides detailed application notes and optimized protocols for the successful automated synthesis of peptides containing hydrophobic non-standard amino acids. We will delve into pre-synthesis considerations, optimized synthesis cycles, troubleshooting strategies, and post-synthesis characterization, equipping researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of synthesizing these challenging yet rewarding molecules.
Part 1: Pre-Synthesis Considerations: Laying the Foundation for Success
A successful synthesis of a hydrophobic peptide containing nsAAs begins long before the first amino acid is coupled to the resin. Careful planning and selection of the appropriate starting materials are paramount.
Strategic Selection of Solid Support
The choice of resin is a critical determinant of synthetic success. For hydrophobic sequences, non-polar resins are often preferred as they can minimize the aggregation potential of the growing peptide chain.[7]
-
Polystyrene (PS) Resins: Standard polystyrene resins (e.g., Wang, Rink Amide) are a common starting point. However, for particularly challenging sequences, their performance can be limited.
-
PEGylated Resins: Resins incorporating polyethylene glycol (PEG) grafts (e.g., TentaGel, NovaSyn TGT) offer improved swelling properties in a wider range of solvents, which can help to disrupt peptide aggregation.[3]
-
Low-Loading Resins: Utilizing a resin with a lower substitution level (e.g., 0.2-0.5 mmol/g) can increase the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.
| Resin Type | Key Characteristics | Recommended for |
| Wang Resin | Standard polystyrene resin for C-terminal acids. | Routine synthesis of moderately hydrophobic peptides. |
| Rink Amide Resin | Polystyrene resin for C-terminal amides. | Synthesis of peptide amides. |
| TentaGel™/NovaSyn® TGT | PEG-grafted polystyrene. | "Difficult" sequences prone to aggregation.[3] |
| Low-Loading Resins | Substitution level < 0.5 mmol/g. | Highly aggregation-prone sequences. |
Protecting Group Strategies for Non-Standard Amino Acids
The choice of protecting groups for both the α-amino group and any reactive side chains of the nsAA is crucial for ensuring orthogonal deprotection and minimizing side reactions. The Fmoc/tBu strategy is the most widely used approach in modern SPPS due to its milder reaction conditions compared to the Boc/Bzl strategy.[8][9][10]
-
α-Amino Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for temporary Nα-protection in automated SPPS.[9][10] Its removal with a mild base like piperidine is orthogonal to the acid-labile side-chain protecting groups.[10]
-
Side-Chain Protection: The selection of a side-chain protecting group for a nsAA depends on the functionality of its side chain. For hydrophobic nsAAs that do not have reactive side chains (e.g., derivatives of phenylalanine or leucine), side-chain protection is often unnecessary. For those with reactive moieties, the protecting group must be stable to the basic conditions of Fmoc removal and readily cleavable during the final acidolytic cleavage from the resin.[10] Common acid-labile protecting groups include tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[11][12]
Part 2: Optimized Automated Synthesis Protocols
The following protocols are designed for a standard automated peptide synthesizer and are optimized for the incorporation of hydrophobic non-standard amino acids.
General SPPS Workflow for Hydrophobic nsAAs
The automated synthesis process follows a cyclical procedure of deprotection, activation, and coupling.
Caption: General automated SPPS cycle for incorporating amino acids.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Fmoc-protected amino acids (standard and non-standard)
-
Solid support (resin)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[13]
-
Piperidine
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in the synthesis solvent (DMF or NMP) for at least 30 minutes before the first coupling step.[15] Proper swelling is crucial for reagent accessibility.[15]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF or NMP for a specified time (typically 5-10 minutes).
-
For sterically hindered nsAAs or sequences prone to aggregation, a double deprotection or extended deprotection time may be necessary.
-
-
Washing: Thoroughly wash the resin with the synthesis solvent (DMF or NMP) to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling:
-
Pre-activate the Fmoc-nsAA by dissolving it with a coupling reagent and a base in the synthesis solvent. Uronium/aminium and phosphonium salt-based reagents like HATU, HCTU, or PyBOP are highly recommended for sterically hindered amino acids.[6][14]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the optimized time (e.g., 30-60 minutes). For difficult couplings, a double coupling may be required to ensure complete reaction.[6]
-
-
Washing: Wash the resin with the synthesis solvent to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with a solvent like dichloromethane (DCM) and dry it.
-
Treat the dried peptide-resin with a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), to cleave the peptide from the resin and remove the side-chain protecting groups. The composition of the cleavage cocktail should be optimized based on the amino acid composition of the peptide to minimize side reactions.[16]
-
-
Peptide Precipitation and Isolation:
Strategies to Mitigate On-Resin Aggregation
For sequences that are particularly prone to aggregation, several advanced strategies can be employed:
-
Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the synthesis solvents can help to disrupt the formation of secondary structures.[3]
-
"Magic Mixture": A solvent system composed of DCM, DMF, and NMP (1:1:1) has been shown to be effective in synthesizing hydrophobic peptides.[7]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling and deprotection reactions, reducing the overall synthesis time and potentially minimizing aggregation by providing rapid and efficient heating.[5][19]
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific positions in the peptide backbone can disrupt the formation of β-sheets and improve solvation.[3][20]
-
Hydrophilic Tags: Attaching a temporary hydrophilic tag, such as a poly-arginine sequence, to the C-terminus of the peptide can improve its solubility during synthesis.[4][21] This tag can be enzymatically removed after the synthesis is complete.[21]
Part 3: Troubleshooting Common Synthesis Problems
Even with optimized protocols, challenges can arise during the synthesis of hydrophobic nsAA-containing peptides.
Caption: A decision tree for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete coupling or deprotection due to aggregation or steric hindrance. | - Perform a test cleavage and analyze the crude product by HPLC-MS to identify deletion or truncated sequences. - Re-synthesize using strategies to mitigate aggregation (see section 2.3). - For sterically hindered residues, use a more potent coupling reagent and/or double coupling.[6] |
| Poor Purity | Side reactions during synthesis or cleavage. | - Optimize the cleavage cocktail with appropriate scavengers based on the peptide sequence. - Ensure high-purity reagents and solvents are used. |
| Peptide Insolubility | High hydrophobicity of the final peptide. | - Add solubility-enhancing tags during synthesis.[4] - Use organic co-solvents (e.g., acetonitrile, isopropanol) or denaturants (e.g., guanidinium chloride) to dissolve the crude peptide for purification. |
Part 4: Post-Synthesis Characterization
After synthesis and cleavage, it is essential to characterize the crude peptide to confirm its identity and purity before proceeding with purification and downstream applications.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized peptide.[22][23] A reversed-phase C4 or C8 column is often suitable for hydrophobic peptides.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired peptide and to identify any by-products.[22][23] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.
-
Amino Acid Analysis (AAA): AAA can be used to verify the amino acid composition of the synthesized peptide, including the incorporation of non-standard amino acids.
Conclusion
The automated synthesis of peptides containing hydrophobic non-standard amino acids is a challenging but achievable endeavor. By carefully considering the choice of solid support and protecting groups, optimizing the synthesis protocol with potent reagents and strategies to mitigate aggregation, and employing rigorous post-synthesis characterization, researchers can successfully produce these valuable molecules. The protocols and troubleshooting guide presented here provide a solid foundation for navigating the complexities of synthesizing these "difficult sequences" and unlocking their potential in drug discovery and materials science.
References
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4). National Center for Biotechnology Information. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019, March 22). ACS Publications. [Link]
-
Overview of Solid Phase Synthesis of Difficult Peptide Sequences. (2025, August 6). ResearchGate. [Link]
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. (n.d.). University of Arizona. [Link]
-
Automated Solid-Phase Peptide Synthesis Technology. (n.d.). CD Formulation. [Link]
-
Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Center for Biotechnology Information. [Link]
-
Taming Aggregation. (2025, December 18). American Peptide Society. [Link]
-
Automated Synthesis and Purification of Hydrophobic Peptides. (n.d.). PubMed. [Link]
-
Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6). ResolveMass. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Biomatik. [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). AAPPTEC. [Link]
-
Amino Acid-Protecting Groups. (2009, April 13). ACS Publications. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Springer. [Link]
-
Peptide Synthesis | Solid-Phase | SPPS. (2024, May 9). Vapourtec. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. [Link]
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. (2023, March 17). Wageningen University & Research. [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (n.d.). National Center for Biotechnology Information. [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014, May 22). Beilstein Journals. [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014, June 4). Springer. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (n.d.). RSC Publishing. [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. [Link]
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). BYU ScholarsArchive. [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. drivehq.com [drivehq.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. peptide.com [peptide.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. jpt.com [jpt.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 19. bachem.com [bachem.com]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. Taming Aggregation - Research [americanpeptidesociety.org]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ijsra.net [ijsra.net]
Application Note: Microwave-Assisted Incorporation of Fmoc-3,4-dichloro-L-homophenylalanine in SPPS
This Application Note is structured as a comprehensive technical guide for the microwave-assisted solid-phase peptide synthesis (SPPS) incorporation of Fmoc-3,4-dichloro-L-homophenylalanine .
Abstract & Scientific Rationale
The incorporation of This compound (Fmoc-3,4-Cl₂-HPhe-OH) into peptide backbones represents a strategic modification in drug design. The homophenylalanine scaffold extends the side chain by one methylene unit compared to phenylalanine, increasing flexibility and allowing the aromatic ring to explore novel binding pockets. The 3,4-dichloro substitution significantly enhances lipophilicity and introduces specific electronic properties (electron-withdrawing) that can improve metabolic stability and membrane permeability.
However, the synthesis of peptides containing such highly lipophilic, non-canonical residues often suffers from on-resin aggregation and steric hindrance , leading to deletion sequences. Microwave-assisted SPPS (MW-SPPS) is the preferred methodology here, as the dielectric heating efficiently disrupts inter-chain hydrogen bonds (aggregates) and provides the kinetic energy required to drive the coupling of bulky, hydrophobic residues to completion.
Chemical Properties & Handling
Before initiating synthesis, the specific physicochemical properties of the building block must be understood to select the correct solvent system and coupling parameters.
| Property | Specification | Implication for Synthesis |
| Molecular Weight | ~470.3 g/mol (Fmoc-protected) | Requires precise gravimetric measurement; high MW means less mmol per gram. |
| Lipophilicity | High (LogP > 4.0 estimated) | Risk: Poor solubility in pure DMF. Solution: Use NMP or a DMF/DCM binary solvent system. |
| Steric Profile | Moderate (Side chain extension) | The extra methylene ( |
| Racemization Risk | Low to Moderate | The aromatic ring is |
Microwave-Assisted SPPS Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Resin: Rink Amide ChemMatrix® (Recommended). The PEG-based matrix offers superior swelling in hydrophobic solvents compared to polystyrene, crucial for lipophilic sequences.
-
Activator: DIC (N,N′-Diisopropylcarbodiimide).
-
Base/Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). Note: This combination is preferred over HATU/DIEA for microwave synthesis to minimize racemization at elevated temperatures.
-
Solvent: NMP (N-methyl-2-pyrrolidone) is recommended for the coupling of this specific residue due to its high solubilizing power for hydrophobic aromatics.
Experimental Workflow (Diagram)
Figure 1: Optimized Microwave SPPS Cycle for Hydrophobic Non-Canonical Amino Acids.
Step-by-Step Procedure
Step 1: Resin Preparation[1]
-
Weigh appropriate Rink Amide ChemMatrix resin (0.1 mmol scale recommended for expensive building blocks).
-
Swell in DCM for 20 minutes, then wash 3x with DMF.
Step 2: Fmoc Deprotection[2][1][3]
-
Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure (Oxyma prevents aspartimide formation and protects against racemization of sensitive residues).
-
Microwave Cycle:
-
Stage 1: 75°C, 150W, 30 seconds (Initial burst).
-
Stage 2: 75°C, 150W, 180 seconds.
-
-
Wash resin 4x with DMF.
Step 3: Activation & Coupling (The Critical Step)
Standard protocols use 5 equivalents (eq) of AA. Since this compound is likely a high-value custom reagent, this protocol is optimized for 2.5 eq with extended reaction time.
-
Preparation:
-
Dissolve 2.5 eq of this compound in minimal NMP (approx. 2-3 mL for 0.1 mmol scale).
-
Add 2.5 eq of Oxyma Pure (1.0 M in DMF).
-
Add 5.0 eq of DIC (0.5 M in DMF). Note: Excess DIC ensures complete activation without consuming the precious amino acid.
-
Pre-activation: Allow the mixture to sit for 2 minutes before adding to the resin.
-
-
Microwave Coupling Cycle:
-
Temperature: 75°C.
-
Power: 30W (Keep power low to maintain temp without overshoot).
-
Time: 10 minutes (Extended from standard 5 min to ensure diffusion).
-
-
Wash: Drain and wash resin 4x with DMF.
Step 4: Monitoring (Kaiser Test)
Due to the hydrophobic nature of the residue, perform a Kaiser test.
-
Colorless beads: Coupling complete. Proceed to next deprotection.[1]
-
Blue beads: Incomplete coupling. Perform a second coupling (Re-couple) using fresh reagents (1.5 eq) for 5 minutes at 75°C.
Step 5: Cleavage
-
Wash resin 3x with DCM and dry under nitrogen.
-
Add Cleavage Cocktail: TFA (92.5%) / TIS (2.5%) / H₂O (2.5%) / DODT (2.5%) .
-
Note: DODT (3,6-dioxa-1,8-octanedithiol) is recommended over EDT for scavenging if the peptide contains Cys or Trp, but standard TIS/Water is sufficient for just the dichloro-HPhe residue.
-
-
Shake at Room Temperature for 2 hours.
-
Precipitate in cold diethyl ether.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance or aggregation. | Double Coupling: Repeat the coupling step. Solvent Switch: Use 100% NMP instead of DMF for this step. |
| Racemization | Overheating during activation. | Lower Temp: Reduce coupling temperature to 50°C and extend time to 20 minutes. Switch Reagents: Ensure DIC/Oxyma is used (avoid HATU/base at high temps). |
| Precipitate in Vial | Amino acid insolubility. | Dissolve the AA in pure NMP or add a small amount of DCM to the coupling mixture. |
References
-
Microwave SPPS Fundamentals : Collins, J. M., et al. (2014). "Microwave-Enhanced Solid-Phase Peptide Synthesis." CEM Corporation Application Notes. Link
-
Racemization Suppression : Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link
-
Hydrophobic Peptide Synthesis : Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link
-
Halogenated Amino Acids : Palomo, J. M. (2014). "Solid-phase peptide synthesis of non-natural amino acids." RSC Advances. Link
Sources
Application Notes and Protocols for Orthogonal Protection Strategies Involving Fmoc-3,4-dichloro-L-homophenylalanine
Introduction: Navigating the Synthesis of Peptides with Unnatural Amino Acids
The strategic incorporation of unnatural amino acids into peptide sequences is a powerful tool in modern drug discovery and chemical biology. These non-canonical building blocks can confer unique structural and functional properties, leading to peptides with enhanced stability, binding affinity, and therapeutic potential.[1] This guide provides a detailed exploration of the orthogonal protection strategies for incorporating Fmoc-3,4-dichloro-L-homophenylalanine into peptides using solid-phase peptide synthesis (SPPS).
This compound is a particularly interesting building block. The dichlorinated phenyl ring can introduce unique electronic and steric properties, potentially influencing peptide conformation and interaction with biological targets. As a homophenylalanine derivative, its extended backbone can also impact the peptide's secondary structure. This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and theoretical background to successfully synthesize peptides containing this unique amino acid.
Core Principles of Orthogonal Protection in Fmoc-Based SPPS
The success of SPPS hinges on the concept of orthogonality, which involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[2][3] In the context of Fmoc-based synthesis, the strategy primarily relies on two orthogonal sets of protecting groups:
-
α-Amino Protection: The N-terminus of the growing peptide chain is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5]
-
Side-Chain Protection: The reactive side chains of the amino acids are protected with acid-labile groups. These groups are stable to the basic conditions used for Fmoc deprotection and are removed at the final step of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA).[3][5]
This orthogonal scheme allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid, while the side-chain functionalities remain protected until the final cleavage from the solid support.[2]
Experimental Workflow for Peptide Synthesis
The synthesis of a peptide containing this compound follows the standard cycle of Fmoc-SPPS. The general workflow is depicted in the diagram below.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3,4-dichloro-L-homophenylalanine
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic peptide incorporating 3,4-dichloro-L-homophenylalanine.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (or alternatively, 1-Hydroxybenzotriazole - HOBt)
-
For sterically hindered couplings (recommended for this compound): 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF (v/v)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH), Diethyl ether
-
Cleavage cocktail (see Protocol 2)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with the deprotection solution for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading).
-
For standard coupling (e.g., DIC/Oxyma): Dissolve the Fmoc-amino acid and Oxyma Pure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and allow to pre-activate for 5-10 minutes.
-
For sterically hindered coupling (e.g., HBTU): Dissolve the Fmoc-amino acid, HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Pre-activate for 2-5 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For the coupling of this compound, a longer coupling time (up to 4 hours) or a double coupling may be necessary to ensure complete reaction.[6][7][8]
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (2-3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the resin with DMF, followed by DCM, and then methanol. Dry the peptide-resin under vacuum.
Protocol 2: Cleavage from the Resin and Side-Chain Deprotection
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.[9][10]
Table 1: Recommended Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Application Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5) | A robust, general-purpose cocktail suitable for peptides containing sensitive residues like Cys, Met, and Trp.[11] |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88 / 5 / 5 / 2) | A good "odorless" alternative to Reagent K, particularly effective for peptides with Trityl-based protecting groups. Not recommended for peptides containing methionine.[11] |
| TFA/TIS/Water | TFA / TIS / Water (95 / 2.5 / 2.5) | A standard and effective cocktail for many peptides without highly sensitive residues. |
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and concentrate the solution under a stream of nitrogen or by rotary evaporation to about 10% of the original volume.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Characterization of the Synthesized Peptide
The identity and purity of the synthesized peptide should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the peptide.[12][13] The presence of the two chlorine atoms in 3,4-dichloro-L-homophenylalanine will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm its incorporation.
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is used to determine the purity of the crude peptide and to purify it to the desired level.[13][14]
Troubleshooting and Expert Insights
-
Incomplete Coupling of this compound: Due to the steric bulk of the homophenylalanine backbone and the dichlorinated ring, coupling of this amino acid may be challenging.
-
Solution: Employ more potent coupling reagents like HBTU or COMU.[15] Consider a double coupling strategy, where the coupling step is repeated with a fresh solution of activated amino acid. Microwave-assisted SPPS can also significantly enhance coupling efficiency for sterically hindered amino acids.[7]
-
-
Side Reactions during Cleavage: The electron-withdrawing nature of the chlorine atoms on the phenyl ring is unlikely to promote significant side reactions during standard TFA cleavage. However, as with any peptide containing aromatic residues, scavengers are crucial to prevent re-attachment of protecting groups or other electrophilic species.
-
Solubility of the Final Peptide: The hydrophobic nature of the dichlorinated phenyl group may affect the solubility of the final peptide. Careful selection of purification and storage buffers is recommended.
Conclusion
The incorporation of this compound into peptides offers exciting possibilities for designing novel therapeutic and research agents. By understanding the principles of orthogonal protection and employing optimized protocols, researchers can successfully synthesize these modified peptides. The detailed protocols and troubleshooting advice provided in this guide are intended to facilitate the seamless integration of this unique unnatural amino acid into peptide synthesis workflows, ultimately accelerating innovation in the field.
References
- Imaoka, Y., Kawamoto, T., Ueda, M., & Tanaka, A. (1994). Peptide synthesis with halophenylalanines by thermolysin. Applied Microbiology and Biotechnology, 40(5), 653-656.
-
uisxat.wiki. (n.d.). solid phase peptide synthesis coupling reagents peptide. Retrieved February 15, 2026, from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Orthogonal ligation strategies for peptide and protein. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 15, 2026, from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 15, 2026, from [Link]
-
PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved February 15, 2026, from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved February 15, 2026, from [Link]
-
Ariel University. (n.d.). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Retrieved February 15, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2025, July 10). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of phenylalanine analogues via visible-light-mediated α-alkylation of N-aryl glycine. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved February 15, 2026, from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved February 15, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the.... Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Retrieved February 15, 2026, from [Link]
-
PubMed. (2012, August 7). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Retrieved February 15, 2026, from [Link]
-
YouTube. (2026, February 11). How to Identify Unknown Peptides by LC-MS Testing. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (2023, January 21). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Retrieved February 15, 2026, from [Link]
Sources
- 1. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Troubleshooting & Optimization
troubleshooting solubility issues of Fmoc-3,4-dichloro-L-homophenylalanine in DMF
A Guide to Troubleshooting Solubility Challenges in DMF
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Fmoc-3,4-dichloro-L-homophenylalanine in Dimethylformamide (DMF). As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth technical guide that not only offers solutions but also explains the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in DMF. Is this expected?
Yes, it is not uncommon to experience solubility challenges with this particular amino acid derivative. The structure of this compound contributes to its poor solubility in several ways:
-
Increased Hydrophobicity: The presence of two chlorine atoms on the phenyl ring significantly increases the hydrophobicity of the molecule compared to standard phenylalanine or even monochlorinated derivatives.[1] This enhanced hydrophobicity can lead to stronger intermolecular interactions and a reduced affinity for the polar aprotic solvent, DMF.
-
Intermolecular Interactions: The electron-rich aromatic rings of the Fmoc group and the dichlorinated phenyl ring can engage in π-π stacking.[2] These non-covalent interactions can cause the molecules to self-associate and form aggregates that are difficult to solvate.[3]
-
Aggregation Propensity: Halogenation of the phenyl side-chain in Fmoc-phenylalanine derivatives has been shown to enhance self-assembly and the formation of fibril-like structures.[4] It is plausible that a similar phenomenon occurs with this compound, leading to the formation of insoluble aggregates.
The combination of these factors can result in the formation of a slurry or suspension instead of a clear solution, which can negatively impact subsequent reaction steps in peptide synthesis.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
If you are encountering solubility issues with this compound in DMF, follow this systematic troubleshooting guide. Start with the simplest and mildest methods before proceeding to more aggressive techniques.
Step 1: Initial Dissolution Attempt & Assessment
Before escalating the troubleshooting process, it's crucial to ensure the basics are covered.
Protocol 1: Standard Dissolution Procedure
-
Weigh the required amount of this compound into a clean, dry vessel.
-
Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration.[5]
-
Vortex the mixture vigorously for 2-3 minutes at room temperature.
-
Visually inspect the solution. If undissolved particles remain, proceed to the next troubleshooting steps.
Causality: The quality of DMF is critical. DMF can degrade over time to form dimethylamine, which can interfere with the Fmoc group.[6] Always use high-purity, anhydrous, and amine-free DMF.
Step 2: Physical Methods to Enhance Dissolution
If vigorous vortexing is insufficient, mechanical and thermal energy can be applied to break up aggregates and promote solvation.
Protocol 2: Sonication
-
Place the vessel containing the this compound suspension in a sonicator bath.
-
Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating.
-
Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C.
-
Visually inspect for dissolution between sonication cycles.
Causality: Sonication uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high energy, which can effectively break apart aggregates and increase the surface area of the solute exposed to the solvent, thereby accelerating dissolution.[7][8]
Protocol 3: Gentle Heating
-
Place the vessel on a magnetic stirrer with a heating function.
-
Gently warm the solution to 30-40°C while stirring.
-
Maintain this temperature and continue stirring until the compound is fully dissolved.
-
Once dissolved, allow the solution to cool to room temperature before use.
Causality: Increasing the temperature provides thermal energy to the system, which can overcome the intermolecular forces holding the aggregates together and increase the kinetic energy of both the solute and solvent molecules, leading to faster dissolution. However, excessive heat can risk the degradation of the Fmoc protecting group.
Step 3: Modifying the Solvent System
If physical methods are not sufficient, altering the solvent environment can significantly improve solubility.
Protocol 4: Use of Co-Solvents
-
To the suspension in DMF, add a co-solvent in small increments (e.g., 5-10% of the total volume).
-
Vortex or stir the mixture after each addition.
-
Common co-solvents to consider are Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP).
Causality: The addition of a co-solvent can disrupt the intermolecular interactions that lead to aggregation. NMP, being more polar than DMF, can be a better solvent for hydrophobic peptides and can help to solvate the growing peptide chain more effectively.[9]
Protocol 5: Switching to an Alternative Primary Solvent
-
If solubility issues persist, consider using N-Methyl-2-pyrrolidone (NMP) as the primary solvent instead of DMF.
-
Follow the standard dissolution procedure (Protocol 1) with NMP. If necessary, combine with sonication or gentle heating.
Causality: NMP is often a stronger solvent for Fmoc-protected amino acids than DMF, particularly for hydrophobic and aggregation-prone sequences.[6][9] It can be more effective at disrupting the π-π stacking and hydrophobic interactions of this compound.
Table 1: Comparison of Recommended Solvents
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| DMF | High | 153 | Standard solvent, but can have issues with hydrophobic amino acids.[6] |
| NMP | Higher | 202 | Often better for dissolving hydrophobic and aggregation-prone Fmoc-amino acids.[9] |
| DCM | Low | 40 | Can be used as a co-solvent but is generally not a good primary solvent for Fmoc chemistry.[6] |
Step 4: Advanced Techniques for Persistent Solubility Issues
For extremely difficult cases, the use of chaotropic agents may be necessary.
Protocol 6: Addition of a Chaotropic Agent
-
Prepare a stock solution of a chaotropic agent, such as Lithium Chloride (LiCl), in DMF (e.g., 1 M).
-
Add the chaotropic agent solution dropwise to the suspension of this compound in DMF until dissolution is achieved. The final concentration of the chaotropic agent should be kept as low as possible.
-
Note: The presence of salts may affect subsequent coupling reactions, so this method should be used with caution and may require optimization of the coupling conditions.
Causality: Chaotropic agents are salts that disrupt the structure of water and other polar solvents, and they can interfere with non-covalent forces like hydrogen bonds and hydrophobic interactions that cause aggregation.[3]
Visualizing the Troubleshooting Workflow and Underlying Mechanisms
Diagram 1: Troubleshooting Workflow for Dissolving this compound
Caption: A systematic workflow for troubleshooting solubility issues.
Diagram 2: Potential Intermolecular Interactions Leading to Aggregation
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 8. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
minimizing aggregation in peptides with 3,4-dichloro-L-homophenylalanine residues
To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Minimizing Aggregation in Peptides Containing 3,4-Dichloro-L-Homophenylalanine (3,4-Cl2-Hph)
Executive Summary
The incorporation of 3,4-dichloro-L-homophenylalanine (3,4-Cl2-Hph) presents a dual challenge in peptide chemistry. Unlike canonical phenylalanine, this residue combines enhanced hydrophobicity (due to the 3,4-dichloro substitution) with increased side-chain flexibility (due to the extra methylene group in the homophenylalanine backbone).
This combination frequently drives beta-sheet formation and hydrophobic collapse , leading to on-resin aggregation during synthesis and precipitation during purification. This guide provides a self-validating workflow to overcome these barriers, ensuring high purity and yield.
Part 1: Solid-Phase Peptide Synthesis (SPPS) Optimization
The Core Issue: Standard SPPS protocols often fail because the growing peptide chain aggregates within the resin pores, preventing the entry of activated amino acids.[1] The 3,4-Cl2-Hph residue acts as a nucleation site for these aggregates.
Q: My coupling efficiency drops significantly after introducing 3,4-Cl2-Hph. How do I prevent this?
A: You must disrupt the inter-chain hydrogen bonding network immediately.
Troubleshooting Protocol:
-
Resin Selection: Switch to a PEG-based resin (e.g., ChemMatrix or TentaGel). Unlike polystyrene, PEG resins swell better in the polar solvents required to solubilize aggregates.
-
Target Loading: Keep substitution low (< 0.4 mmol/g) to reduce steric crowding.
-
-
The "Magic Mixture" Solvent System:
-
Replace standard DMF with NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMF/DMSO (1:1) .
-
Chaotropic Additives: Add 0.1 M LiCl or NaClO₄ to the coupling buffer. These salts disrupt the hydrogen bonds stabilizing the beta-sheets.
-
-
Elevated Temperature:
-
Perform the coupling of the 3,4-Cl2-Hph residue and the subsequent 3-4 residues at 50°C - 75°C (microwave or heated block). Heat provides the kinetic energy to overcome the energy barrier of aggregation.
-
Data Table 1: Optimized Coupling Conditions for 3,4-Cl2-Hph
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Solvent | DMF | NMP or DMF/DMSO (1:1) |
| Activator | HBTU/DIEA | HATU/HOAt/DIEA or DIC/Oxyma |
| Temperature | Room Temp (25°C) | 50°C - 75°C (Microwave preferred) |
| Coupling Time | 1 x 45 min | 2 x 60 min (Double Couple) |
| Additive | None | 0.1 M LiCl (Chaotropic agent) |
Part 2: Purification & Isolation (HPLC)
The Core Issue: Peptides containing 3,4-Cl2-Hph are often insoluble in standard mobile phases (Water/Acetonitrile + 0.1% TFA), leading to broad peaks, ghost peaks, or irreversible binding to the column.
Q: The peptide precipitates when I inject it onto the HPLC. How do I fix this?
A: You are likely experiencing "on-column precipitation." You must match the sample solvent to the mobile phase hydrophobicity.
Step-by-Step Purification Protocol:
-
Sample Preparation:
-
Dissolve the crude peptide in 100% DMSO or HFIP (Hexafluoroisopropanol) .
-
Why? HFIP is a potent structure-breaker that dissociates helical and beta-sheet aggregates.
-
-
Column Selection:
-
Use a C4 or C8 column instead of C18. The 3,4-dichloro moiety is extremely hydrophobic; a C18 column may retain it so strongly that it requires 90%+ organic solvent to elute, causing peak broadening.
-
Alternative: Use a wide-pore (300 Å) C18 column to prevent pore clogging.
-
-
Thermal Chromatography:
Q: I see severe peak tailing. Is my peptide impure?
A: Not necessarily. Tailing often indicates secondary interactions (halogen bonding) with the stationary phase.
-
Solution: Add isopropanol (IPA) to Mobile Phase B.
-
Standard B: 100% ACN + 0.1% TFA.
-
Modified B: 50% ACN / 50% IPA + 0.1% TFA.
-
IPA has a stronger elution strength for lipophilic peptides than ACN.
-
Part 3: Solubilization & Handling Workflow
The Core Issue: Researchers often try to dissolve the purified lyophilized powder in PBS or water, resulting in a cloudy suspension that yields inconsistent assay data.
Visual Guide: The Solubilization Decision Tree
Caption: Decision tree for solubilizing aggregation-prone peptides. For 3,4-Cl2-Hph peptides, the "Neutral/Hydrophobic" route is the default starting point.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use standard Kaiser tests to monitor coupling of 3,4-Cl2-Hph? Answer: No. The bulky dichloro-homophenylalanine side chain can sterically shield the N-terminus, leading to false negatives (indicating complete coupling when it actually failed).
-
Validation: Use the Chloranil test (for secondary amines) or perform a micro-cleavage followed by LC-MS to verify coupling completion before proceeding.
Q2: Why does "Homophenylalanine" make it worse than regular "Phenylalanine"?
Answer: The "homo" prefix indicates an extra methylene group (
Q3: How should I store these peptides? Answer: Never store them in dilute aqueous solution (e.g., 1 mg/mL in PBS) at 4°C. They will slowly aggregate and precipitate.
-
Best Practice: Store as a lyophilized powder at -20°C.
-
In Solution: If you must store in solution, keep it as a high-concentration stock (>10 mM) in 100% DMSO at -20°C.
References
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
-
Bachem. (2021). Peptide Solubility Guidelines. Retrieved from
-
National Institutes of Health (NIH). (2021). Hydrophobicity of amino acid residues and peptide aggregation. J. Org.[6] Chem. Retrieved from
-
Muthia, N., et al. (2019). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. ResearchGate. Retrieved from
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. biobasic.com [biobasic.com]
- 5. genscript.com [genscript.com]
- 6. Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dichloro-L-Homophenylalanine Stability & Handling
Executive Summary & Chemical Logic
Is 3,4-dichloro-L-homophenylalanine stable in TFA? Yes. The 3,4-dichloro-L-homophenylalanine residue is chemically robust under standard Solid Phase Peptide Synthesis (SPPS) cleavage conditions (95% Trifluoroacetic acid).
The Scientific Rationale (Why it works):
-
Aryl-Chlorine Bond Strength: The
bond is highly stable to acidolysis. Unlike acid-labile protecting groups (Boc, Trt, Pbf), the aryl chloride will not cleave in TFA. It requires catalytic hydrogenation (Pd/C) or dissolving metal reductions to break this bond [1]. -
Ring Deactivation (Friedel-Crafts Protection): In standard phenylalanine or tyrosine, the aromatic ring is electron-rich, making it a "trap" for carbocations released during cleavage (e.g., from Pbf or Trt groups). However, the two chlorine atoms on 3,4-diCl-HoPhe are electron-withdrawing . They deactivate the ring via the inductive effect (-I), significantly reducing the risk of electrophilic aromatic substitution (back-alkylation) [2].
-
Homophenylalanine Skeleton: The "homo" modification adds a methylene spacer (
). While this alters the spatial orientation and hydrophobicity, it does not introduce acid-labile centers.
The Primary Challenge: The main issue is not chemical degradation, but hydrophobic aggregation . The combination of the extra methylene group and two chlorine atoms makes this residue extremely lipophilic. This can lead to poor solvation of the peptide-resin during cleavage or precipitation of the peptide onto the resin, resulting in low yields.
Experimental Protocols
Protocol A: Optimized Cleavage Cocktail
Use this protocol to maximize solubility and prevent on-resin precipitation.
Reagents:
-
TFA (Trifluoroacetic acid): Cleavage agent.[1][2][3][4][5][6][7][8][9]
-
TIS (Triisopropylsilane): Scavenger (hydride donor).
-
DODT (2,2'-(Ethylenedioxy)diethanethiol) or Thioanisole: Scavenger (if Met/Cys present).
-
Water: Scavenger (minimize this for 3,4-diCl-HoPhe peptides).[5]
The "Hydrophobic" Cocktail Formulation:
| Component | Percentage (v/v) | Function |
|---|---|---|
| TFA | 90% | Cleavage & Deprotection |
| TIS | 2.5% | Cation Scavenger |
| Water | 2.5% | Scavenger (Reduced from standard 5% to prevent precipitation) |
| DCM (Dichloromethane) | 5% | Critical: Swells the resin and solubilizes the hydrophobic peptide chain. |
Step-by-Step Workflow:
-
Wash: Wash resin 3x with DCM to ensure it is swollen and free of DMF (DMF can form adducts in TFA).
-
Incubate: Add the "Hydrophobic" Cocktail. Shake at room temperature for 2–3 hours.
-
Note: Do not exceed 4 hours. While the Cl-Ar bond is stable, prolonged acid exposure can degrade the peptide backbone.
-
-
Filtration: Filter the resin into a collection tube.
-
Critical Step: Wash the resin with 1–2 mL of pure TFA followed by 1–2 mL of DCM . Combine these washes with the filtrate. (This recovers hydrophobic peptide stuck to the resin beads).
-
-
Precipitation: Add ice-cold Diethyl Ether or Methyl tert-butyl ether (MTBE).
-
Observation: If no precipitate forms (common with lipophilic peptides), evaporate the TFA/DCM under nitrogen flow to a minimal volume before adding ether.
-
Protocol B: Analytical Verification (HPLC/MS)
How to confirm the integrity of the residue.
-
Column: C18 or C8 (C18 is preferred for this hydrophobic residue).
-
Mobile Phase A: Water + 0.1% TFA.[5]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: Expect a significant right-shift (longer retention time) compared to standard Phenylalanine peptides. You may need to run a gradient up to 95% B.
-
Mass Spec: Look for the characteristic Chlorine isotope pattern.
-
M (100%) [1]
-
M+2 (~64%) (Due to two Cl atoms:
and natural abundance).
-
Visualization: Decision Logic & Workflow
Diagram 1: Cleavage Workflow with Solubility Check
This flowchart guides you through the physical handling of the hydrophobic peptide.
Caption: Workflow optimizing recovery of hydrophobic 3,4-diCl-HoPhe peptides.
Diagram 2: Stability Mechanism
Why the 3,4-dichloro substitution protects the ring from side reactions.
Caption: The electron-withdrawing Chlorine atoms prevent alkylation side-reactions.
Troubleshooting & FAQs
Q1: I see a mass shift of -34 Da or -36 Da. Did I lose a Chlorine?
Unlikely in TFA.
-
Cause: Dechlorination (hydrodehalogenation) typically requires a transition metal catalyst (Pd, Pt) and hydrogen gas. It does not occur in TFA/TIS cocktails at room temperature.
-
Troubleshooting: Check your starting material. If the amino acid was synthesized via a route involving Pd/C hydrogenation after the chlorine was added, the impurity might have been present before SPPS began.
-
Verification: Check the isotope pattern. If the "M+2" peak intensity drops significantly, you have lost a chlorine.
Q2: My peptide yield is extremely low, but the mass is correct.
Cause: Aggregation/Solubility. The 3,4-diCl-HoPhe residue is very hydrophobic.
-
Issue: The peptide may have precipitated inside the resin pores during cleavage because the TFA/Water mix was too polar.
-
Solution: Re-wash the cleaved resin with pure DCM or THF and analyze that wash fraction. You will likely find your missing peptide there. Use the "Hydrophobic Cocktail" (Protocol A) next time.
Q3: Can I use "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT)?
Yes, but be careful with Phenol. While 3,4-diCl-HoPhe is stable, Phenol is difficult to remove from hydrophobic peptides during ether precipitation. Because your peptide is lipophilic, the phenol may co-precipitate or co-elute on HPLC.
-
Recommendation: Stick to TIS/DODT. If you must use Phenol, perform an extra ether wash.
Q4: Is there a risk of Racemization during cleavage?
Minimal. Racemization of Homophenylalanine derivatives usually occurs during the coupling step (base-catalyzed enolization), not the acidic cleavage step.
-
Check: If you suspect racemization, it likely happened during the Fmoc-removal or activation steps (e.g., using too much base or prolonged activation times).
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
- Establishes the stability of aryl halides in standard acidolytic cleavage conditions.
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Multifaceted Roles of Trifluoroacetic Acid in Peptide Synthesis and Analysis. Chemical Reviews, 113, 6320-6354. Link
- Detailed review of TFA mechanisms, scavenging, and stability of various residues.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link
- Source for protocols regarding hydrophobic peptide handling and aggreg
Sources
- 1. genscript.com [genscript.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Peptides Containing 3,4-dichloro-L-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise three-dimensional structure of a peptide is fundamental to its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining high-resolution peptide structures in solution, providing insights into their conformation and dynamics under near-physiological conditions.[1][2][3] While the NMR characterization of peptides composed of the 20 canonical amino acids is well-established, the introduction of non-canonical amino acids (ncAAs) presents both exciting opportunities for drug design and unique analytical challenges.[4][5][6]
This guide provides an in-depth technical comparison and workflow for the NMR characterization of peptides incorporating 3,4-dichloro-L-homophenylalanine (dc-hPhe), a synthetic amino acid with modified steric and electronic properties. We will objectively compare the required experimental and analytical approaches to those used for standard peptides containing its natural analogue, L-phenylalanine (Phe), supported by established experimental protocols and data interpretation strategies.
Section 1: The Foundational Workflow for Peptide NMR
The determination of a peptide's structure by NMR is a systematic process that translates spectral data into a 3D model.[7] The process begins with assigning every proton resonance to its specific position in the peptide sequence and then uses through-space correlations to fold the peptide into its final conformation.
For small, unlabeled peptides, this is primarily achieved using a suite of two-dimensional homonuclear experiments.[7][8]
Caption: General workflow for peptide structure determination by NMR.
Section 2: The Analytical Impact of 3,4-dichloro-L-homophenylalanine (dc-hPhe)
The substitution of Phenylalanine with dc-hPhe introduces three key structural changes that directly impact the NMR analysis workflow: an extended side-chain, a modified aromatic ring, and altered electronic properties.
Comparison 1: The Amino Acid Spin System
The first step in NMR analysis is identifying the unique proton correlation networks (spin systems) for each amino acid using a TOCSY experiment. The structures of Phe and dc-hPhe create distinct and predictable patterns.
-
Phenylalanine (Phe): Possesses an AMX spin system for its β-protons (Hβ2, Hβ3) and α-proton (Hα), coupled to a complex, overlapping 5-proton system in the aromatic ring.
-
3,4-dichloro-L-homophenylalanine (dc-hPhe): Features a longer aliphatic chain (Hα, Hβ, Hγ), which will appear as a distinct spin system in the TOCSY spectrum. Crucially, its aromatic ring contains only three protons. The substitution pattern simplifies the aromatic region from a complex multiplet to a more resolved three-spin system, which is easier to assign but contains less structural information from coupling constants.
Caption: Comparison of proton spin systems for Phe and dc-hPhe.
Comparison 2: Expected Chemical Shift Perturbations
The two electron-withdrawing chlorine atoms on the phenyl ring significantly alter the local electronic environment. This causes a predictable downfield shift in the chemical shifts of the nearby aromatic protons and carbons. The extended side-chain in dc-hPhe will also exhibit chemical shifts distinct from the β-protons of phenylalanine.
| Nucleus | Phenylalanine (Phe) Expected δ (ppm) | 3,4-dichloro-L-homophenylalanine (dc-hPhe) Predicted δ (ppm) | Rationale for Difference |
| Aromatic ¹H | 7.20 - 7.40 | 7.30 - 7.60 | Electron-withdrawing effect of two Cl atoms deshields the remaining ring protons, shifting them downfield. |
| Aromatic ¹³C | 127 - 138 | C-Cl: ~130-135; C-H: ~128-132; C-γ: ~140 | The C-Cl carbons experience a large downfield shift. The overall pattern is highly distinct from the six carbons in Phe. |
| Side-chain ¹H | Hβ: ~2.8 - 3.3 | Hβ, Hγ: ~2.0 - 3.5 | The additional methylene group (Hγ) creates a more complex aliphatic signal pattern compared to the two Hβ protons of Phe. |
Comparison 3: Requirements for Structure Calculation
The most critical difference in the workflow arises during the final structure calculation phase. Standard NMR software packages (e.g., CYANA, CNS, Xplor-NIH) contain pre-built libraries with topology and parameter files for the 20 canonical amino acids only.[4][5]
For a standard peptide , these libraries are used automatically.
For a peptide with dc-hPhe , the researcher must manually generate a custom residue topology file that defines the atom names, types, connectivity, bond lengths, angles, and charges for the ncAA. Without this file, the software cannot interpret the experimental restraints associated with dc-hPhe and cannot build a valid 3D model. Services like the Automated Topology Builder (ATB) server can assist in generating these required files for novel molecules.[4][5]
Section 3: A Validated Experimental Protocol
Achieving high-quality NMR data is contingent on meticulous sample preparation and correctly implemented NMR experiments.
Protocol 1: Peptide Sample Preparation
This protocol is foundational for both standard and modified peptides. The goal is to ensure the peptide is stable, soluble, and non-aggregated for the duration of the NMR experiments, which can take hours to days.[9][10]
-
Peptide Purity: Ensure the peptide is >95% pure as determined by HPLC and Mass Spectrometry. Impurities will complicate spectra and may interfere with analysis.[11]
-
Concentration: Dissolve the peptide to a final concentration of 1-5 mM.[9] NMR is a concentration-dependent technique; higher concentrations yield better signal-to-noise in a shorter time.[7]
-
Buffer Selection: Use a buffer system with no non-exchangeable protons, such as a sodium phosphate buffer (20-50 mM). Buffers like Tris or acetate will contribute interfering signals. The total salt concentration should be kept below 150 mM to avoid signal broadening.[12][13]
-
pH Adjustment: Adjust the pH to a value where the peptide is stable and soluble, typically between pH 4.0 and 7.0. A lower pH (<7.5) is generally preferred to slow the exchange of amide protons with the solvent, making them easier to observe.[12]
-
Solvent: Dissolve the buffered peptide in a 90% H₂O / 10% D₂O mixture. The 10% D₂O is required by the spectrometer for the field-frequency lock.[7][13]
-
Final Volume: The final sample volume should be approximately 500-600 µL for a standard 5 mm NMR tube.
Protocol 2: Acquiring the 2D NMR Data Toolkit
The following 2D NMR experiments form the core dataset required for de novo structure determination of a peptide like one containing dc-hPhe.[3][8]
| Experiment | Purpose | Key Experimental Insight |
| ¹H-¹H TOCSY | Identifies proton spin systems. Reveals all protons within a single amino acid residue that are connected by a chain of scalar (through-bond) couplings.[14] | Essential for identifying which protons belong to which amino acid type. For dc-hPhe, it will reveal the Hα-Hβ-Hγ correlations. |
| ¹H-¹H NOESY | Detects protons that are close in space (< 5-6 Å), regardless of whether they are bonded. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[7][11] | This is the primary source of geometric restraints for 3D structure calculation. It provides the crucial inter-residue connections needed to define the peptide's fold. |
| ¹H-¹³C HSQC | Correlates each proton with its directly attached carbon atom. Produces a highly resolved map of C-H pairs.[11][15] | Dramatically improves resolution for crowded aliphatic regions. It is invaluable for unambiguously assigning the side-chain carbons of dc-hPhe and separating overlapping proton signals. |
| ¹H-¹³C HMBC | Correlates protons with carbons that are 2-4 bonds away.[14][15] | Excellent for confirming assignments by connecting protons to distant carbons, such as linking the Hγ protons of dc-hPhe to its aromatic ring carbons. |
Section 4: A Comparative Data Analysis Workflow
The data analysis process integrates information from all experiments to build the final structure. The inclusion of dc-hPhe requires specific attention during the assignment phase.
Caption: Data analysis workflow highlighting the specific steps required for dc-hPhe.
Step-by-Step Analysis:
-
Identify Spin Systems (TOCSY): First, use the TOCSY spectrum to identify the correlation patterns for all amino acids. The unique aliphatic chain of dc-hPhe (Hα-Hβ-Hγ) and its simplified aromatic pattern should make it stand out from the canonical residues.
-
Resolve and Assign C-H Pairs (HSQC): Use the high resolution of the ¹H-¹³C HSQC spectrum to assign the chemical shifts of each C-H pair, especially in the crowded aliphatic region. This helps confirm the identity of the dc-hPhe side-chain carbons.
-
Sequential Assignment (NOESY): The core of peptide assignment is "walking" along the backbone by observing specific short-distance NOEs between adjacent residues, primarily the dαN(i, i+1) correlation (between the Hα of residue i and the amide proton of residue i+1).[7]
-
Pinpoint dc-hPhe: The unique chemical shifts of the dc-hPhe aromatic protons serve as a definitive starting point for its assignment. Once located, use TOCSY and NOESY spectra to trace the correlations from the aromatic ring to Hγ, then Hβ, Hα, and finally the amide proton, confirming its position in the sequence.
-
Generate Restraints (NOESY): All cross-peaks in the NOESY spectrum are integrated, and their intensities are converted into upper-limit distance bounds (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).[11]
-
Prepare Custom Parameters: As discussed in Section 2, generate and incorporate the topology file for dc-hPhe into the chosen structure calculation software.
-
Calculate and Validate: Use the complete list of assigned resonances and distance restraints to calculate an ensemble of 3D structures that satisfy the experimental data.
Conclusion
The incorporation of a non-canonical amino acid like 3,4-dichloro-L-homophenylalanine into a peptide necessitates a thoughtful and modified approach to NMR characterization compared to standard peptides. While the fundamental principles and experimental techniques remain the same, the key differences lie in the unique spectral signatures of the ncAA and the critical requirement for generating custom computational parameters for structure calculation. The distinct spin system and perturbed chemical shifts of dc-hPhe can be leveraged as an advantage for unambiguous resonance assignment. By following the comparative workflows and robust protocols outlined in this guide, researchers can confidently elucidate the high-resolution solution structures of these modified peptides, paving the way for advanced drug development and a deeper understanding of structure-function relationships.
References
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]
-
Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Delaforge, E., & Cerdan, R. (n.d.). Protein stability considerations. Retrieved from [Link]
-
Adaligil, E., & Fairbrother, W. J. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. ACS Symposium Series. Retrieved from [Link]
-
Garg, K., & M. P., A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. Retrieved from [Link]
-
Garg, K., & M. P., A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science. Retrieved from [Link]
-
SAIF, IIT Bombay. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Wang, C. I., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Retrieved from [Link]
-
Wang, C. I., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag. Retrieved from [Link]
-
Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. Retrieved from [Link]
-
Wang, C. I., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]
-
Gallo, E., et al. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature Experiments. Retrieved from [Link]
-
University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 5. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. nmr-bio.com [nmr-bio.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 14. princeton.edu [princeton.edu]
- 15. epfl.ch [epfl.ch]
Technical Guide: Mass Spectrometry Fragmentation Patterns of Halogenated Homophenylalanine
Executive Summary
Homophenylalanine (Hph) is a critical non-canonical amino acid used in peptidomimetics, particularly in the design of ACE inhibitors (e.g., enalapril, lisinopril) and proteasome inhibitors.[1] Its structural similarity to phenylalanine (Phe), differing only by an additional methylene group in the side chain, imparts unique metabolic stability and hydrophobic interactions.
For drug development professionals, verifying the incorporation of halogenated Hph variants (F-Hph, Cl-Hph, Br-Hph) is essential for structure-activity relationship (SAR) studies. This guide provides a definitive comparison of fragmentation patterns, isotopic signatures, and differentiation strategies using ESI-MS/MS.
Structural & Mechanistic Basis
The fragmentation of homophenylalanine follows a predictable pathway governed by charge-remote fragmentation and inductive cleavage common to aromatic amino acids. However, the homobenzylic nature of the side chain introduces distinct mass shifts compared to the benzylic side chain of phenylalanine.
The Homophenylalanine Shift
-
Phenylalanine (Phe): Side chain is Benzyl (-CH₂-Ph).
-
Precursor: m/z 166
-
Immonium Ion: m/z 120[2]
-
Characteristic Fragment: m/z 91 (Tropylium ion)
-
-
Homophenylalanine (Hph): Side chain is Phenylethyl (-CH₂-CH₂-Ph).
-
Precursor: m/z 180
[3] -
Immonium Ion: m/z 134 (+14 Da shift)
-
Characteristic Fragment: m/z 91 (Tropylium ion) and m/z 105 (Phenylethyl cation, often transient).
-
Halogenation Effects
Halogen substitution on the aromatic ring alters the mass and isotopic distribution but preserves the core fragmentation logic.
-
Fluorine (F): +18 Da shift. Strong C-F bond rarely cleaves; the label persists on the tropylium ion.
-
Chlorine (Cl): +34 Da shift. Distinct 3:1 isotopic pattern (
). -
Bromine (Br): +78 Da shift. Distinct 1:1 isotopic pattern (
).
Comparative Fragmentation Analysis
The following table synthesizes the theoretical and observed m/z values for the protonated molecular ions and their primary fragments.
Table 1: MS/MS Diagnostic Ions for Halogenated Homophenylalanines
| Compound | Substituent | Precursor | Immonium Ion | Tropylium-Like Ion | Isotopic Pattern (M : M+2) |
| L-Phenylalanine | -H | 166.1 | 120.1 | 91.1 | None |
| L-Homophenylalanine | -H | 180.1 | 134.1 | 91.1 | None |
| 2/3/4-Fluoro-Hph | -F | 198.1 | 152.1 | 109.1 | None |
| 2/3/4-Chloro-Hph | -Cl | 214.1 | 168.1 | 125.1 | 3 : 1 (Diagnostic) |
| 2/3/4-Bromo-Hph | -Br | 258.0 | 212.0 | 169.0 | 1 : 1 (Diagnostic) |
| 2/3/4-Iodo-Hph | -I | 306.0 | 260.0 | 217.0 | None |
Note: The "Tropylium-Like Ion" represents the halogenated aromatic ring fragment. For Hph, this is formed via the loss of the amino-acid backbone. While the phenylethyl cation (m/z 105 for Hph) is the direct cleavage product, it frequently rearranges or degrades to the highly stable tropylium ion (m/z 91) in the source.
Fragmentation Pathways & Visualization
Understanding the specific bond cleavages allows for the differentiation of Hph from its isomers (e.g., N-methyl-phenylalanine or alpha-methyl-phenylalanine).
Primary Pathway (ESI-MS/MS)
-
Neutral Loss: Loss of formic acid (HCOOH, 46 Da) or NH₃ + CO (17 + 28 Da) from the precursor yields the Immonium Ion .
-
Side Chain Cleavage: The immonium ion further fragments to release the aromatic side chain.
-
Halogen Retention: In most ESI conditions, the halogen remains attached to the aromatic ring, shifting the m/z of the tropylium ion.
Diagram 1: Fragmentation Mechanism of 4-Chloro-Homophenylalanine
Caption: Step-wise fragmentation of 4-Chloro-Homophenylalanine. The immonium ion (m/z 168) is the critical discriminator from Phenylalanine derivatives.
Experimental Protocol: Identification & Differentiation
This protocol is designed for high-resolution LC-MS/MS (Q-TOF or Orbitrap) but is adaptable to Triple Quadrupole (QqQ) systems.
Sample Preparation[7]
-
Stock Solution: Dissolve 1 mg of the halogenated Hph standard in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
-
Working Solution: Dilute to 1 µg/mL (approx. 5 µM) for direct infusion or LC injection.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[4] Hph is more hydrophobic than Phe and will elute later.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Collision Energy (CE):
-
Low (10-15 eV): Preserves Molecular Ion
. -
Medium (20-30 eV): Maximizes Immonium Ion intensity.
-
High (>40 eV): Maximizes Tropylium/Benzyl fragments.
-
Differentiation Workflow (Decision Tree)
To distinguish Halogenated Hph from Halogenated Phe or Methyl-Phe isomers:
Caption: Logical workflow for distinguishing Chlorinated Homophenylalanine from Chlorinated Phenylalanine based on precursor and immonium ion mass.
References
-
Identification of Homophenylalanine Biosynthetic Genes. Journal of Bacteriology. Confirms Hph fragmentation ions at m/z 134 and 117.[1][3] [Link]
-
Rapid and Precise Measurement of Serum Amino Acids by LC-MS/MS. PLOS ONE. Details the MRM transition 180 > 91 for Homophenylalanine. [Link]
-
Low Mass Amino Acid Marker Ions. IonSource. Lists characteristic immonium ions for standard and modified amino acids. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. Comprehensive review of ESI fragmentation mechanisms. [Link]
Sources
- 1. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Biological Activity of L-Homophenylalanine vs. 3,4-Dichloro-L-Homophenylalanine
Executive Summary
In the design of peptidomimetics and small-molecule inhibitors, the choice between L-Homophenylalanine (L-Hph) and its halogenated derivative, 3,4-Dichloro-L-homophenylalanine (3,4-diCl-L-Hph) , represents a critical decision between conformational flexibility and metabolic/hydrophobic optimization .
-
L-Homophenylalanine is the industry standard for introducing flexibility into the phenylalanine scaffold. It is the core pharmacophore in ACE inhibitors (e.g., Enalapril) and allows the phenyl ring to access hydrophobic sub-sites (S1') that are sterically unreachable by Phenylalanine (Phe).
-
3,4-Dichloro-L-homophenylalanine is a specialized, high-performance analog. The addition of chlorine atoms at the 3 and 4 positions drastically increases lipophilicity (
LogP +1.0–1.5), blocks metabolic oxidation (para-hydroxylation), and induces tighter binding in large, hydrophobic pockets via "sigma-hole" interactions. However, it suffers from poor aqueous solubility and steric clashes in restricted binding sites.
Verdict: Use L-Hph for initial scaffold scanning and establishing baseline activity. Switch to 3,4-diCl-L-Hph only when optimizing for membrane permeability, proteolytic stability, or filling expansive hydrophobic pockets in late-stage lead optimization.
Physicochemical & Structural Profiling
The biological divergence of these two compounds stems from their electronic and steric differences.
Table 1: Comparative Molecular Profile
| Feature | L-Homophenylalanine (L-Hph) | 3,4-Dichloro-L-homophenylalanine | Impact on Bioactivity |
| Formula | Dichloro analog is significantly heavier. | ||
| MW | 179.22 g/mol | 248.11 g/mol | Mass shift detectable in MS-based proteomics. |
| Side Chain | Ethyl-phenyl | Ethyl-(3,4-dichlorophenyl) | "Homo" linker adds flexibility; Chlorines add bulk. |
| LogP (Est.) | ~1.2 | ~2.6 | Critical: 3,4-diCl is far more lipophilic, enhancing membrane crossing. |
| Electronic | Electron-rich ring | Electron-deficient ring | Cl withdraws density; reduces cation- |
| Metabolism | Susceptible to CYP450 (4-OH) | Resistant to oxidation | Cl blocks the primary site of metabolic attack (para-position). |
Biological Activity Analysis
Mechanism of Action: Ligand-Receptor Binding
L-Hph: The methylene extension (
3,4-diCl-L-Hph: This analog exploits the "Hydrophobic Effect" aggressively.
-
Steric Filling: The chlorine atoms increase the molar volume of the phenyl ring. If the receptor pocket (e.g., GPCR or Transporter) is large enough, the dichlorophenyl group displaces more ordered water molecules than the unsubstituted ring, leading to a favorable gain in entropy (
). -
Halogen Bonding: The chlorines can function as Lewis acids (sigma-hole) interacting with backbone carbonyl oxygens in the target protein, a specific interaction L-Hph cannot provide.
Metabolic Stability & Proteolytic Resistance
One of the primary reasons to substitute L-Hph with 3,4-diCl-L-Hph is to extend the half-life of a peptide drug.
-
Oxidative Blockade: The 4-position of the phenyl ring is the primary site for Phase I metabolism (hydroxylation). A chlorine atom at this position effectively blocks this pathway.
-
Proteolytic Shielding: The steric bulk of the 3,4-dichloro substitution hinders the approach of proteases (like chymotrypsin) that typically cleave at the C-terminus of aromatic residues.
Genetic Code Expansion (Non-Canonical Application)
Both amino acids are substrates for evolved aminoacyl-tRNA synthetases (aaRS) in Genetic Code Expansion (GCE) technologies.[1]
-
L-Hph is often incorporated to study backbone dynamics.
-
3,4-diCl-L-Hph is used to create "super-hydrophobic" cores in proteins or to anchor membrane proteins more firmly into the lipid bilayer.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation
Rationale: 3,4-diCl-L-Hph is sterically demanding. Standard coupling protocols often fail, leading to deletion sequences.
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5 mmol/g)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (Diisopropylethylamine)
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Remove Fmoc with 20% Piperidine in DMF (
min). Wash with DMF. -
Activation (Critical):
-
Dissolve 3,4-diCl-L-Hph (4 eq.) and HATU (3.9 eq.) in minimal dry DMF.
-
Add DIPEA (8 eq.) immediately before adding to resin.
-
Note: Pre-activation time should not exceed 30 seconds to prevent racemization.
-
-
Coupling: Shake for 2 hours (double the standard time for L-Hph).
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure completion. If positive (blue), repeat coupling.
Protocol B: Comparative Proteolytic Stability Assay
Rationale: To quantify the stability advantage of the dichloro-analog.
-
Substrate Prep: Synthesize model peptides: Ac-Ala-Ala-[X]-Ala-Ala-NH2 where X is L-Hph or 3,4-diCl-L-Hph.
-
Enzyme Mix: Prepare
-Chymotrypsin (0.5 mg/mL) in Tris-HCl buffer (pH 7.8, 10 mM ). -
Incubation: Add peptide (100
) to enzyme mix at 37°C. -
Sampling: Quench aliquots at 0, 15, 30, 60, and 120 mins using 1% TFA in Acetonitrile.
-
Analysis: Analyze via HPLC (C18 column, gradient 5-95% ACN).
-
Calculation: Plot % remaining vs. time. The 3,4-diCl-L-Hph variant typically shows a
increase of 3-5x compared to L-Hph.
Decision Logic & Visualization
The following diagram illustrates the decision pathway for selecting between these two building blocks during lead optimization.
Figure 1: Decision tree for selecting between L-Hph and 3,4-diCl-L-Hph based on steric constraints and metabolic requirements.
References
-
PubChem Compound Summary. (2025). Homophenylalanine.[2][3][4][5] National Center for Biotechnology Information. [Link]
-
Ahmad, A. L., et al. (2009).[3] Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances. [Link]
-
Gao, D., et al. (2022).[4] Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Angewandte Chemie International Edition. [Link]
-
Mendes, A. C., et al. (2020). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI (Nanomaterials). [Link]
-
Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis. Biochemical Journal. (Foundational text on halogenated phenylalanine toxicity/uptake). [Link]
Sources
- 1. Genetic Encoding of Three Distinct Noncanonical Amino Acids Using Reprogrammed Initiator and Nonsense Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Purity Assessment of Fmoc-3,4-dichloro-L-homophenylalanine
Introduction: The Imperative of Stereochemical Integrity in Advanced Synthesis
In the landscape of modern drug development and peptide synthesis, the stereochemical purity of building blocks is not merely a quality metric; it is a fundamental determinant of a therapeutic's efficacy and safety profile.[1][2] Fmoc-3,4-dichloro-L-homophenylalanine, a non-natural amino acid derivative, represents a class of specialized reagents used to construct complex peptides and peptidomimetics. The presence of its D-enantiomer can introduce diastereomeric impurities during synthesis, which are often challenging to remove and can lead to unpredictable pharmacological or toxicological outcomes.[3] Therefore, robust and precise analytical methods for assessing chiral purity are indispensable.
This guide provides an in-depth comparison of state-of-the-art analytical techniques for determining the enantiomeric excess (% ee) of this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the enantiomeric analysis of Fmoc-protected amino acids due to its high resolution, sensitivity, and reproducibility.[4][5][6] The technique relies on a chiral stationary phase (CSP) that differentially interacts with the two enantiomers, leading to different retention times and, consequently, their separation.[1][7]
Mechanism of Separation
For Fmoc-amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[3][6] The chiral recognition mechanism is a complex interplay of non-covalent interactions, including:
-
π-π stacking: Interactions between the aromatic fluorenyl group of the analyte and the phenyl groups on the CSP.
-
Hydrogen bonding: Between the carbamate linkage of the Fmoc-group and the polar functional groups on the CSP.
-
Dipole-dipole interactions: Arising from the polar nature of the molecule.
-
Steric hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves into which one enantiomer fits more favorably than the other.
The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, with one complex being more stable and thus retained longer on the column.
Experimental Protocol: Chiral HPLC Analysis
Objective: To separate and quantify the L- and D-enantiomers of Fmoc-3,4-dichloro-homophenylalanine to determine the enantiomeric excess.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® IC or Lux® Cellulose-2).[3][6]
-
Mobile Phase: A mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an acidic additive (e.g., Trifluoroacetic Acid - TFA).
-
Sample: this compound dissolved in a suitable solvent (e.g., mobile phase).
Methodology:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a standard solution of the analyte at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a small volume (e.g., 5 µL) of the sample solution onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm or 265 nm) where the Fmoc group exhibits strong absorbance.[6]
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers. Typically, the major peak will be the desired L-enantiomer.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100
Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer.
-
Comparative Analysis of Chiral Purity Assessment Techniques
While chiral HPLC is the predominant method, other techniques offer unique advantages and can be complementary. The choice of method often depends on factors such as available instrumentation, required throughput, and the specific properties of the analyte.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[1][7] | High resolution, high sensitivity, well-established, and versatile.[4][5] | Moderate run times, requires specific chiral columns, moderate solvent consumption. | Routine quality control, high-precision analysis, method development. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential interaction with a CSP using a supercritical fluid (e.g., CO2) as the mobile phase.[8][9] | 3-5 times faster than HPLC, reduced organic solvent consumption (greener), lower backpressure allows for higher flow rates.[8][9] | Not as universally applicable as HPLC, may require specialized instrumentation, less suitable for highly polar compounds.[10][11] | High-throughput screening, preparative separations, and "green" analytical chemistry initiatives.[12] |
| NMR with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes in solution with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[13][14] | No separation required, provides structural information, can be non-destructive. | Lower sensitivity than chromatographic methods, requires higher sample concentrations, CSA selection can be trial-and-error.[13] | Orthogonal confirmation of purity, mechanistic studies of chiral recognition. |
| Capillary Electrophoresis (CE) with Chiral Selectors | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[15][16] | High separation efficiency, extremely low sample and reagent consumption, rapid analysis times.[5][15][17] | Lower concentration sensitivity than HPLC, can have reproducibility challenges. | Analysis of minute sample quantities, screening of chiral selectors. |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the selection criteria for different analytical techniques, the following diagrams are provided.
Experimental Workflow for Chiral HPLC Purity Assessment
Caption: Workflow for chiral purity determination by HPLC.
Decision Guide for Selecting a Chiral Analysis Method
Caption: Decision tree for selecting an appropriate chiral analysis technique.
Conclusion
The assessment of chiral purity for specialized amino acid derivatives like this compound is a critical step in ensuring the quality and safety of peptide-based therapeutics. While chiral HPLC remains the benchmark method due to its robustness and high resolution, alternative techniques such as chiral SFC, NMR with chiral solvating agents, and chiral CE offer distinct advantages in specific contexts.[5][12][14] A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, empowers researchers to make informed decisions and maintain the highest standards of scientific integrity in their work.
References
- Chiral Drug Separation. (n.d.). Google Books.
- Amino Acid Analysis Through Capillary Electrophoresis Technology. (n.d.). Creative Proteomics.
- Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016, November 1). LCGC International.
- Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (n.d.). SpringerLink.
- Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
- The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. (n.d.). The Journal of Organic Chemistry.
- Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (n.d.). RSC Advances.
- Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016, December 5). Analytical Chemistry.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Cureus.
- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth.
- A Technical Guide to the Stereochemistry and Chiral Purity of Fmoc-D-Val-OH. (n.d.). Benchchem.
- The Dark Art of Chemistry - Chiral Chromatography. (n.d.). Sygnature Discovery.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022, September 8). RSC Publishing.
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023, September 26). American Laboratory.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). UNIPI.
- Chiral Separation, Part 1: Theoretical Background. (2022, March 1). LCGC.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016, April 20). ACS Central Science.
- Analyses of amino acids, Enantiomeric purity. (n.d.). CAT.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin a-bonded stationary phase. (2001). PubMed.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). slideplayer.com.
- Let's get critical! SFC vs. HPLC. (n.d.). Buchi.com.
- Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. (n.d.). ResearchGate.
- Which analytical technique is best for chiral separation? (2014, April 10). ResearchGate.
- Determination of the Molar Fraction and Enantiomeric Excess of Electrosprayed Amino Acid Anions Employing Photoelectron Circular Dichroism. (2025, February 19). Analytical Chemistry.
- Determination of the Molar Fraction and Enantiomeric Excess of Electrosprayed Amino Acid Anions Employing Photoelectron Circular Dichroism. (2025, February 19). PMC.
- Unnatural Amino Acids for Chiral Drugs. (n.d.). BOC Sciences.
- Detection of Amino Acids Using HPLC with CD Detection. (n.d.). JASCO Inc.
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). pubs.acs.org.
- Simultaneous enantiomeric determination of dansyl-D,L-phenylalanine by fluorescence spectroscopy in the presence of alpha-acid glycoprotein. (1999, May 15). PubMed.
- Conversion-and enantiomeric excess-time progression curves for the ammonia eliminations from m-CF 3 -amino acid rac-1k using I460V PcPAL and (a) 2 mM and (b) 20 mM substrate concentration. (n.d.). ResearchGate.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Let's get critical! SFC vs. HPLC | Buchi.com [buchi.com]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Technical Comparison: Hydrophobicity Profiles of Phenylalanine Analogues vs. Homophenylalanine
This guide provides a technical analysis of the hydrophobicity profiles of Phenylalanine (Phe), Homophenylalanine (hPhe), and key analogues. It is designed for researchers in medicinal chemistry and peptide engineering.
Executive Summary
In rational drug design, the modulation of side-chain hydrophobicity is a primary strategy to optimize membrane permeability, metabolic stability, and receptor binding affinity. Homophenylalanine (hPhe) , a non-proteinogenic amino acid, differs from Phenylalanine (Phe) by the insertion of a single methylene group (
This structural extension increases the side-chain volume and hydrophobicity, typically resulting in higher partition coefficients (LogP) and longer retention times in Reversed-Phase HPLC (RP-HPLC) compared to Phe. While often grouped with other hydrophobic analogues like 4-Fluoro-phenylalanine (4-F-Phe) and Naphthylalanine (Nal), hPhe offers a unique balance of increased flexibility and hydrophobicity without the steric bulk of bicyclic systems like Nal.
Structural & Hydrophobicity Analysis[1][2][3][4][5][6]
The hydrophobicity of these analogues is governed by the aliphatic chain length and the aromatic surface area. The "Methylene Shuffle" (adding
Comparative Hydrophobicity Data[7]
The following table synthesizes experimental and calculated data to establish a hydrophobicity hierarchy.
| Analogue | Abbr. | Structure | MW ( g/mol ) | Hydrophobicity Trend | RP-HPLC Elution Order* | Solubility (H₂O) |
| Phenylalanine | Phe | Benzyl side chain | 165.19 | Baseline | 1 (Reference) | ~29.6 mg/mL |
| 4-Fluoro-Phe | 4-F-Phe | 4-F-Benzyl | 183.18 | Similar / Slightly Higher | ~1.1x | ~12 mg/mL |
| Homophenylalanine | hPhe | Phenylethyl | 179.22 | High (+CH₂ effect) | ~1.3x - 1.5x | < 2 mg/mL |
| 1-Naphthylalanine | 1-Nal | Naphthyl | 215.25 | Very High | > 2.0x | Very Low |
*Elution order relative to Phe on a C18 column under standard gradient conditions (see Protocol).
Structural Logic Diagram (Graphviz)
The following diagram illustrates the structural relationship and the resulting impact on hydrophobicity and conformational freedom.
Caption: Structural derivation of Phe analogues showing the impact of methylene insertion (hPhe) versus ring modification (Nal, F-Phe) on hydrophobicity.
Experimental Validation: RP-HPLC Hydrophobicity Assay
To objectively rank these analogues, Reversed-Phase HPLC (RP-HPLC) is the gold standard. The retention time (
Protocol: Determination of Relative Hydrophobicity
Objective: Determine the hydrophobicity index of hPhe relative to Phe.
Materials:
-
Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm, 100 Å).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Detection: UV at 214 nm (peptide bond/amide) and 254 nm (aromatic).
Methodology:
-
Sample Preparation: Dissolve amino acid standards (1 mg/mL) in Water/ACN (90:10). Note: hPhe may require gentle warming or higher ACN content due to lower solubility.
-
Equilibration: Flush column with 95% A / 5% B for 10 minutes.
-
Gradient Profile:
-
0-2 min: Isocratic 5% B.
-
2-20 min: Linear gradient 5% B
60% B. -
20-25 min: Wash 95% B.
-
-
Calculation: Calculate the Capacity Factor (
) for each analogue: Where is the retention time of the analogue and is the dead time (uracil or nitrate).
Expected Results:
Under these conditions, the elution order will strictly follow the hydrophobicity of the side chain:
Phe (
Impact on Drug Design & Pharmacokinetics
Permeability and Solubility Trade-off
The transition from Phe to hPhe represents a critical decision point in lead optimization.
-
Membrane Permeability: The increased lipophilicity of hPhe generally enhances passive membrane permeability, making it a valuable substitution for improving oral bioavailability of peptide drugs.
-
Solubility: The "homo" modification drastically reduces aqueous solubility (hPhe is ~15x less soluble than Phe). This must be mitigated by introducing polar residues elsewhere in the sequence or using salt forms.
Conformational Flexibility (Entropy)
Unlike Naphthylalanine, which increases hydrophobicity via a rigid, bulky aromatic system, hPhe increases hydrophobicity while adding flexibility . The extra methylene group allows the phenyl ring to access a larger conformational space.
-
Advantage: Allows the aromatic ring to "reach" into deep hydrophobic pockets that Phe cannot reach.
-
Risk: The increased entropic cost of binding may reduce affinity unless the hydrophobic interaction enthalpy is strong enough to compensate.
Drug Development Workflow (Graphviz)
Caption: Decision tree for selecting Phe analogues based on structural requirements of the target binding pocket.
References
-
PubChem. (2025).[1] L-Homophenylalanine Compound Summary. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine. Biomolecules. [Link]
-
ResearchGate. (2025). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. [Link]
Sources
retention time shifts of Fmoc-3,4-dichloro-L-homophenylalanine in RP-HPLC
Publish Comparison Guide: Retention Time Shifts of Fmoc-3,4-dichloro-L-homophenylalanine in RP-HPLC
Executive Summary & Mechanistic Basis
This guide provides an in-depth technical analysis of the chromatographic behavior of This compound (Fmoc-3,4-Cl₂-HoPhe). Unlike standard amino acids, this non-canonical derivative exhibits extreme hydrophobicity due to the synergistic effect of three structural modifications.
Understanding these shifts is critical for purification protocols, particularly when separating this residue from incomplete coupling byproducts or less hydrophobic analogs during Solid Phase Peptide Synthesis (SPPS).
The Hydrophobicity Triad (Mechanistic Causality)
The retention time shift is not random; it is a direct function of the solvophobic theory in Reversed-Phase Chromatography (RPC).
-
N-Terminal Protection (Fmoc): The fluorenylmethoxycarbonyl group contributes the baseline hydrophobicity, typically pushing retention into the 15–25 min window on standard gradients.
-
Homologation (The "Homo" Effect): The insertion of a methylene group (–CH₂–) between the
-carbon and the phenyl ring increases the alkyl chain length. In RPC thermodynamics, each methylene unit typically adds , resulting in a measurable increase in retention factor ( ). -
Halogenation (The "3,4-Dichloro" Effect): Chlorine atoms are highly lipophilic (Hansch
value per Cl). The 3,4-disubstitution creates a large hydrophobic surface area on the aromatic ring, significantly enhancing interaction with the C18 stationary phase alkyl chains.
Comparative Analysis: Retention Hierarchy
The following table predicts the relative retention behavior based on Quantitative Structure-Retention Relationships (QSRR). This hierarchy is valid for standard C18 columns under acidic mobile phase conditions.
Table 1: Comparative Hydrophobicity & Retention Shifts
| Compound | Structural Modifier | Predicted Hydrophobicity Index | Relative Retention Shift | Chromatographic Challenge |
| Fmoc-Phe-OH | Baseline (Phenylalanine) | 1.0 (Reference) | Baseline ( | Standard elution. |
| Fmoc-HoPhe-OH | +1 Methylene group | ~1.2 | + 1.5 - 2.0 min | Requires slight gradient adjustment. |
| Fmoc-4-Cl-Phe-OH | +1 Chlorine atom | ~1.4 | + 2.5 - 3.5 min | Significant shift; potential overlap with impurities. |
| Fmoc-3,4-Cl₂-HoPhe-OH | +1 Methylene, +2 Chlorines | > 1.8 | + 5.0 - 8.0 min | Extreme Retention. May elute in the wash step if gradient is too shallow. |
Technical Insight: Fmoc-3,4-Cl₂-HoPhe is often the last component to elute in a crude peptide mixture. If your gradient ends at 60% B, you may miss the peak entirely, mistaking it for irreversible adsorption.
Experimental Protocol: Validated Separation Method
To ensure reproducibility and recovery, use this optimized protocol. This system is designed to handle the high lipophilicity of the target compound.
Method Parameters
-
Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å pore size.
-
Why? End-capping reduces secondary interactions with silanols, which can cause tailing for halogenated aromatics.
-
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid)
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA
-
Note: Do not use Methanol. Its elution strength is too weak for this compound, leading to broad peaks and excessive run times.
-
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Detection: UV @ 220 nm (Amide/Peptide bond) and 254 nm (Aromatic ring/Fmoc).
Gradient Strategy (The "Steep & Hold" Approach)
Standard 5–95% gradients often result in the peak eluting during the baseline drift at the very end. Use this targeted gradient:
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 40 | High Start: Skip the hydrophilic void volume. |
| 2.0 | 40 | Isocratic hold to stack injection plug. |
| 20.0 | 90 | Linear Ramp: Elutes standard Fmoc-AA impurities. |
| 25.0 | 100 | Wash: Target compound likely elutes here. |
| 28.0 | 100 | Hold to ensure full elution. |
| 28.1 | 40 | Re-equilibration. |
Visualizing the Mechanism & Workflow
Diagram 1: Molecular Interaction Mechanism
This diagram illustrates why the 3,4-dichloro and homo- modifications drastically increase retention time (RT) compared to the baseline Fmoc-Phe.
Caption: Comparative interaction strength with C18 stationary phase. Thicker arrows indicate stronger hydrophobic binding and longer retention.
Diagram 2: Method Development Decision Tree
Follow this logic flow to troubleshoot retention issues specifically for halogenated homophenylalanine derivatives.
Caption: Optimization workflow for handling excessive retention or peak shape issues with hydrophobic amino acids.
Troubleshooting & Optimization
Issue: Peak Broadening
-
Cause: The 3,4-dichloro ring is bulky and rigid. Slow mass transfer into the C18 pores can occur.
-
Solution: Increase column temperature to 40–50°C . This reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peak.
Issue: "Ghost" Peaks in Subsequent Runs
-
Cause: Due to its high hydrophobicity, Fmoc-3,4-Cl₂-HoPhe may not fully elute in a standard 95% B wash, carrying over to the next injection.
-
Solution: Implement a "Sawtooth" wash step at the end of the method: Toggle between 100% B and 10% B twice before re-equilibration.
References
-
Chem-Impex International. "this compound Product Specifications." Catalog & Technical Data, Accessed 2025.
- Mant, C. T., & Hodges, R. S. "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press, 1991. (Foundational text on amino acid hydrophobicity coefficients).
- Houghten, R. A., & DeGraw, S. T. "Effect of the position of the chloro substituent on the retention of phenylalanine peptides in reversed-phase high-performance liquid chromatography.
-
Chem-Impex. "Fmoc-L-homophenylalanine: Applications in Peptide Synthesis." Technical Notes.
-
Phenomenex. "Chiral and Achiral Separation of Fmoc-Amino Acids." Application Guide.
Safety Operating Guide
Personal protective equipment for handling Fmoc-3,4-dichloro-L-homophenylalanine
An In-Depth Guide to Personal Protective Equipment for Handling Fmoc-3,4-dichloro-L-homophenylalanine
Foundational Risk Assessment: Understanding the Compound
This compound is a specialized amino acid derivative used in peptide synthesis. A comprehensive safety plan begins with deconstructing the molecule to anticipate its potential hazards. We must consider three key structural components: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, the L-homophenylalanine backbone, and, most critically, the 3,4-dichloro aromatic ring.
-
Fmoc Group: While the Fmoc group itself is of low volatility, the compound is typically a fine, white powder.[1] This physical state presents a primary risk of inhalation during handling, such as weighing or transferring the solid.
-
Dichlorinated Aromatic Ring: The presence of chlorine atoms on the phenyl ring classifies this compound as a halogenated organic compound.[2][3] Such compounds warrant careful handling due to potential toxicity and specific disposal requirements to prevent environmental contamination.[4][5] The primary hazards associated with similar chlorinated aromatics include skin, eye, and respiratory tract irritation.[1][6]
-
Solid Form: As a solid, the immediate risks are dust inhalation and skin contact.[7] When dissolved in solvents like Dimethylformamide (DMF) for peptide synthesis, the risks shift to chemical splashes and vapor inhalation from the solvent itself.[8]
Based on available safety information, this compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10] This necessitates a multi-layered approach to personal protective equipment (PPE).
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure.
-
Engineering Controls: Always handle this compound, both in solid and solution form, within a certified chemical fume hood.[6] This is the most critical step to mitigate inhalation risks from dust and solvent vapors.
-
Administrative Controls: Ensure all personnel are trained on the specific hazards of this compound and the proper handling procedures. Clearly label all containers and waste streams.[3][4]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.
| Task | Hand Protection | Eye & Face Protection | Respiratory Protection | Body Protection |
| Weighing/Transferring Solid | Double-gloved Nitrile or Neoprene gloves.[11] | Chemical splash goggles.[6] | Not required if performed in a certified fume hood. Otherwise, an N95-rated respirator is recommended to prevent dust inhalation. | Fully-buttoned laboratory coat.[6] |
| Preparing Solutions (in DMF, etc.) | Chemically resistant gloves (Butyl rubber or Viton® recommended for chlorinated compounds and DMF).[6] Consult manufacturer's resistance chart. | Chemical splash goggles and a full-face shield.[6][12] | Not required if performed in a certified fume hood. | Chemical-resistant apron over a laboratory coat.[6] |
| Solid-Phase Peptide Synthesis (SPPS) | Chemically resistant gloves (as above). Inspect frequently for degradation from solvents like Piperidine or TFA.[8][13] | Chemical splash goggles. | Not required if performed in a certified fume hood. | Fully-buttoned laboratory coat.[6] |
| Spill Cleanup | Heavy-duty, chemically resistant gloves (e.g., Butyl rubber, Viton®).[6] | Chemical splash goggles and a full-face shield.[6] | Air-purifying respirator (APR) with organic vapor/acid gas cartridges may be required for large spills or poor ventilation.[14][15] | Chemical-resistant coveralls or apron.[14] |
Hand Protection: Beyond the Basics
The dichlorinated structure necessitates careful glove selection. Standard nitrile gloves offer basic protection for handling the solid but may have a short breakthrough time when working with solvents like DMF or Dichloromethane (DCM).
-
Causality: Chlorinated hydrocarbons can permeate standard glove materials. For sustained work or when handling solutions, materials like butyl rubber or laminate films (e.g., Silver Shield®) are superior.[6][15]
-
Best Practice: Always double-glove. This provides a backup layer and allows for the safe removal of the outer glove if contamination occurs. Inspect gloves for any signs of degradation before and during use.[11]
Eye and Face Protection: Preventing Irreversible Damage
Since the compound is a known eye irritant, protection is non-negotiable.[1][10]
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times.[6]
-
Elevated Risk: When handling solutions, especially during transfers or when there is a risk of splashing, a full-face shield must be worn over the chemical splash goggles.[12] This provides an additional barrier against splashes that could circumvent the goggle seal.
Body and Respiratory Protection
A standard, fully-buttoned lab coat is sufficient for most small-scale operations within a fume hood.[6] For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls provide an essential barrier to prevent skin contact.[6] Respiratory protection is generally not required when working in a properly functioning fume hood, as this engineering control is designed to capture and exhaust airborne contaminants.[7]
Procedural Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Spill Cleanup
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and carefully sweep it into a designated hazardous waste container.[6][7] Decontaminate the area thoroughly. For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[3]
Waste Disposal
Due to the chlorinated nature of this compound, all waste must be treated as hazardous halogenated organic waste .[2][5]
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[3][5] Doing so can significantly increase disposal costs and environmental impact.[5]
-
Containers: Use designated, clearly labeled, and sealed containers for all waste.[4][16] This includes contaminated gloves, weigh paper, absorbent materials, and liquid rinsates.
-
Regulations: Dispose of all waste in strict accordance with institutional, local, and federal regulations.[17]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and environmental responsibility.
References
- Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University. Halogenated Solvents in Laboratories - Campus Operations.
- Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- BLD Pharm. This compound Safety Information.
- AAPPTec, LLC. Fmoc-D-Phe(3,4-DiCl)-OH Safety Data Sheet.
- University of British Columbia. Organic Solvent Waste Disposal - Safety & Risk Services.
- University of York, Department of Biology. Disposal Standards.
- AAPPTec, LLC. Fmoc-HPhe-OH Safety Data Sheet.
- Nowick Laboratory, University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- ChemPep Inc. Overview of Fmoc Amino Acids.
- Solmeglas. The importance of Personal Protective Equipment in the handling of chemicals.
- Texas Department of Insurance. Chlorine Safety.
- BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- University of Massachusetts Amherst. Personal Protective Equipment - Environmental Health & Safety Services.
- PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Fisher Scientific. N-Fmoc-L-homophenylalanine Safety Data Sheet.
- Advanced ChemBlocks Inc. This compound.
- MedchemExpress.com. L-Homophenylalanine Safety Data Sheet.
Sources
- 1. This compound 95% | CAS: 1260616-12-3 | AChemBlock [achemblock.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. 1260616-12-3|this compound|BLD Pharm [bldpharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. falseguridad.com [falseguridad.com]
- 12. tdi.texas.gov [tdi.texas.gov]
- 13. chempep.com [chempep.com]
- 14. epa.gov [epa.gov]
- 15. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 16. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 17. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
